molecular formula C65H95ClN8O18S2 B15603212 DM1-MCC-PEG3-biotin

DM1-MCC-PEG3-biotin

Cat. No.: B15603212
M. Wt: 1376.1 g/mol
InChI Key: SOAFIZANZKFHCX-KOKLDKLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM1-MCC-PEG3-biotin is a useful research compound. Its molecular formula is C65H95ClN8O18S2 and its molecular weight is 1376.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C65H95ClN8O18S2

Molecular Weight

1376.1 g/mol

IUPAC Name

[(2R,3S,5R,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[3-[1-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

InChI

InChI=1S/C65H95ClN8O18S2/c1-38-12-11-14-50(86-8)65(84)35-47(90-63(83)71-65)39(2)58-64(4,92-58)51(34-54(77)73(6)45-31-42(30-38)32-46(85-7)56(45)66)91-61(81)40(3)72(5)53(76)20-29-93-49-33-55(78)74(60(49)80)36-41-16-18-43(19-17-41)59(79)68-22-24-88-26-28-89-27-25-87-23-21-67-52(75)15-10-9-13-48-57-44(37-94-48)69-62(82)70-57/h11-12,14,31-32,39-41,43-44,47-51,57-58,84H,9-10,13,15-30,33-37H2,1-8H3,(H,67,75)(H,68,79)(H,71,83)(H2,69,70,82)/b14-11+,38-12+/t39-,40-,41?,43?,44+,47?,48+,49?,50-,51+,57+,58+,64-,65+/m1/s1

InChI Key

SOAFIZANZKFHCX-KOKLDKLVSA-N

Origin of Product

United States

Foundational & Exploratory

The Crucial Role of the MCC Linker in the Stability of DM1-MCC-PEG3-Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic efficacy and safety. The linker, which connects the cytotoxic payload to the antibody, plays a pivotal role in maintaining the integrity of the ADC in circulation and ensuring the specific release of the payload at the target site. This technical guide delves into the core functionalities of the MCC (maleimidomethyl) cyclohexane-1-carboxylate) linker within the DM1-MCC-PEG3-biotin conjugate, focusing on its contribution to overall stability.

The Architecture of Stability: Understanding the Components

The stability of the this compound conjugate is a synergistic interplay of its constituent parts: the DM1 payload, the MCC linker, the PEG3 spacer, and the biotin (B1667282) targeting moiety.

  • DM1: A potent microtubule-disrupting maytansinoid derivative, DM1's inherent hydrophobicity can contribute to ADC aggregation if not properly formulated.[1]

  • MCC Linker: As a non-cleavable linker, MCC forms a stable thioether bond with a cysteine residue on the antibody.[2] Its cyclohexane (B81311) ring provides steric hindrance, which further enhances the stability of the resulting bond.[3]

  • PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity of the overall construct. This PEGylation helps to create a hydration shell around the molecule, mitigating aggregation and improving pharmacokinetic properties.[3][4][5]

  • Biotin: This moiety allows for targeted delivery or detection through its strong and specific interaction with avidin (B1170675) or streptavidin.[6] While essential for its targeting function, the stability of the biotinylated conjugate must also be considered.[7]

Mechanisms of MCC Linker Stability and Instability

The maleimide (B117702) group of the MCC linker is key to its function and also a potential point of instability. The conjugation of the maleimide to a thiol group on a cysteine residue of an antibody proceeds via a Michael addition reaction, forming a stable thioether bond within a succinimide (B58015) ring.[8] However, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like albumin or glutathione (B108866) in the plasma. This can lead to premature deconjugation of the DM1 payload, resulting in off-target toxicity and reduced efficacy.[8][9]

A competing reaction that enhances the stability of the maleimide-thiol adduct is the hydrolysis of the succinimide ring. This ring-opening results in a succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[8] The rate of this hydrolysis can be influenced by the local chemical environment.

Quantitative Insights into Linker Stability

Linker TypeStability ChallengeStabilizing FactorTypical Half-life in PlasmaReference
Maleimide-Cysteine Adduct Retro-Michael Reaction (Deconjugation)Succinimide Ring Hydrolysis20 - 80 hours (for model compounds)[10][11]
MCC Linker Potential for retro-Michael reactionSteric hindrance from cyclohexane ringGenerally high stability with minimal premature payload release[3][12]
PEG Linker -Increased hydrophilicity, steric hindranceModerate increase in half-life[3][4]
Stability ParameterEffect of PEGylationRationaleReference
Aggregation DecreasedIncreased hydrophilicity and steric hindrance prevent intermolecular interactions.[3][4][13]
Plasma Clearance DecreasedIncreased hydrodynamic volume slows renal clearance.[4]
In Vivo Efficacy Potentially EnhancedImproved pharmacokinetics and tumor accumulation.[3][4]

Experimental Protocols for Stability Assessment

A robust assessment of ADC stability is crucial during development. The following are detailed methodologies for key experiments.

Assessment of Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To quantify the presence of high molecular weight species (aggregates) in a solution of this compound.

Methodology:

  • System Setup: An HPLC system equipped with a size-exclusion column (e.g., Agilent AdvanceBio SEC 300Å), a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[14][15][16]

  • Mobile Phase: A non-denaturing, aqueous buffer such as phosphate-buffered saline (PBS), pH 7.4.

  • Sample Preparation: The this compound conjugate is diluted to a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Separation: The sample is injected onto the SEC column and eluted isocratically. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting before the monomeric conjugate.

  • Data Acquisition and Analysis: The eluent passes through the UV, MALS, and dRI detectors. The MALS detector measures the intensity of scattered light at multiple angles, which is used to calculate the absolute molar mass of the eluting species. The UV and dRI detectors provide concentration information. The data is analyzed using specialized software (e.g., ASTRA) to determine the molar mass distribution and the percentage of monomer, dimer, and higher-order aggregates.[14][15][16]

Analysis of Deconjugation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the amount of free DM1 payload that has been prematurely released from the conjugate in plasma.

Methodology:

  • Incubation: The this compound conjugate is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[8]

  • Sample Preparation:

    • Immunoaffinity Capture: The ADC is captured from the plasma using beads coated with an anti-human Fc antibody or, in this case, streptavidin-coated beads to bind the biotin moiety.[17]

    • Elution: The captured ADC is eluted from the beads.

    • Reduction (Optional): The eluted ADC can be reduced to separate the heavy and light chains for more detailed analysis.

  • LC-MS Analysis:

    • Chromatography: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C4 or C8) and eluted with a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid (e.g., 0.1% formic acid).[8][18]

    • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass-to-charge ratio (m/z) of the intact ADC, deconjugated antibody, and free this compound are measured.

  • Data Analysis: The relative abundance of the different species at each time point is determined by integrating the peak areas from the extracted ion chromatograms. This allows for the calculation of the rate of deconjugation and the half-life of the conjugate in plasma.[8][17]

Assessment of Lysosomal Degradation

Objective: To evaluate the release of the active DM1 payload from the conjugate within the lysosomal compartment.

Methodology:

  • Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) by differential centrifugation and density gradient ultracentrifugation.

  • Incubation: The this compound conjugate is incubated with the isolated lysosomes at 37°C in an appropriate acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken and analyzed by LC-MS/MS to identify and quantify the released DM1 and its catabolites.[18][19] The parent ADC and the released payload are separated by reverse-phase chromatography and detected by mass spectrometry.

  • Data Interpretation: The rate of appearance of the DM1 payload and its metabolites provides an in vitro measure of the efficiency of payload release following lysosomal degradation of the antibody.

Visualizing the Pathways

ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC like one containing this compound, from target binding to payload release.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound -Antibody Conjugate Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released DM1 Lysosome->Payload Antibody Degradation & Payload Release Microtubules Microtubules Payload->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Cell Death

ADC internalization and payload release pathway.
DM1-Mediated Microtubule Disruption

Once released into the cytoplasm, DM1 exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule_Disruption cluster_process Mechanism of DM1 Action DM1 DM1 Payload Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Dynamic_Instability Microtubule Dynamic Instability Microtubule_Assembly->Dynamic_Instability Suppresses Microtubule_Disassembly Microtubule Disassembly Dynamic_Instability->Microtubule_Disassembly Promotes Mitotic_Spindle Mitotic Spindle Formation Dynamic_Instability->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

DM1-induced disruption of microtubule dynamics.

Conclusion

The MCC linker is a cornerstone of stability for the this compound conjugate. Its non-cleavable nature and the steric hindrance provided by its cyclohexane ring contribute to the overall robustness of the ADC in circulation, minimizing premature payload release. The inclusion of a PEG3 spacer further enhances stability by mitigating aggregation and improving the pharmacokinetic profile. A thorough understanding of the stability characteristics of the MCC linker, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the successful development of safe and effective antibody-drug conjugates.

References

The Biotin-Avidin Interaction: A Technical Guide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably high affinity and specificity of the biotin-avidin interaction have established it as a cornerstone of bioconjugation strategies, particularly in the realm of targeted drug delivery. This powerful non-covalent bond, one of the strongest known in nature, provides a versatile and robust platform for linking therapeutic agents to targeting moieties, thereby enhancing drug accumulation at pathological sites while minimizing off-target effects. This technical guide provides an in-depth exploration of the core principles of the biotin-avidin system, detailed experimental protocols, and a comparative analysis of the key players—avidin (B1170675), streptavidin, and their derivatives—to empower researchers in the design and execution of next-generation targeted therapies.

Core Principles and Comparative Data

The foundation of this technology lies in the interaction between biotin (B1667282) (Vitamin B7) and the tetrameric proteins avidin, originally isolated from egg white, and its bacterial analogue, streptavidin. Each of these proteins possesses four binding sites for biotin, allowing for the assembly of multivalent complexes. The bond formation is rapid and exceptionally stable, withstanding wide ranges of pH, temperature, and denaturing agents.[1] However, subtle differences in their physicochemical properties can significantly impact their performance in drug delivery applications.

PropertyAvidinStreptavidinNeutrAvidinSource
Source Chicken Egg WhiteStreptomyces avidiniiDeglycosylated Avidin[1][2]
Molecular Weight (kDa) 66-68~53 (core), 60 (full)~60[2]
Isoelectric Point (pI) 10-10.55-6~6.3[2]
Glycosylation YesNoNo[1][2]
Binding Affinity (Kd, M) ~10⁻¹⁵~10⁻¹⁴ - 10⁻¹⁵~10⁻¹⁵[2][3]
Non-specific Binding HighLowLowest[3]
Immunogenicity ModerateHighReduced[2][4]

Caption: Comparative properties of common biotin-binding proteins.

The high pI and glycosylation of avidin can lead to non-specific binding to negatively charged cell surfaces and interactions with sugar-binding proteins.[5] Streptavidin, being non-glycosylated and having a near-neutral pI, generally exhibits lower non-specific binding.[5] However, it can still elicit a significant immune response.[3] NeutrAvidin, a deglycosylated form of avidin, offers the lowest non-specific binding, making it a preferred choice for many in vivo applications.[3]

Key Strategies in Biotin-Avidin Targeted Drug Delivery

Two primary strategies leverage the biotin-avidin interaction for targeted drug delivery: direct targeting and pretargeting.

1. Direct Targeting: In this approach, a therapeutic payload is conjugated to a biotinylated targeting ligand (e.g., an antibody, peptide, or small molecule). This conjugate is then administered and binds to receptors overexpressed on target cells, leading to internalization via receptor-mediated endocytosis.

2. Pretargeting: This multi-step strategy aims to improve the target-to-background ratio of therapeutic agents, particularly radiopharmaceuticals.[6] A biotinylated targeting molecule (e.g., a monoclonal antibody) is first administered and allowed to accumulate at the target site and clear from circulation.[7] Subsequently, a streptavidin- or avidin-conjugated therapeutic agent is administered, which rapidly binds to the pre-localized biotinylated antibody at the target site.[6][7] More complex, multi-step variations of this strategy have been developed to further enhance targeting efficiency.[7]

Experimental Protocols

The successful implementation of biotin-avidin-based drug delivery systems relies on precise and reproducible experimental methodologies. Below are detailed protocols for key experimental stages.

Protocol 1: Biotinylation of Proteins (e.g., Antibodies)

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ Sulfo-NHS-LC-Biotin or similar amine-reactive biotinylation reagent

  • Dimethyl sulfoxide (B87167) (DMSO) or water to dissolve the biotinylation reagent

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in DMSO or water to a concentration of 1 mg/mL.

  • Biotinylation Reaction:

    • Add a 5 to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Biotin:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and centrifuge to collect the biotinylated protein. This step removes unreacted biotinylation reagent.

  • Quantification of Biotin Incorporation:

    • Determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Quantify the amount of incorporated biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a commercially available biotin quantitation kit.[8][9] The HABA assay relies on the displacement of HABA from avidin by the biotinylated protein, leading to a change in absorbance at 500 nm.

Protocol 2: Conjugation of Streptavidin to Nanoparticles

This protocol outlines a common method for conjugating streptavidin to carboxylated nanoparticles using EDC/Sulfo-NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., gold, magnetic, or polymeric)

  • Streptavidin

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation:

    • Wash the carboxylated nanoparticles with activation buffer by centrifugation and resuspension to remove any storage buffer components.

  • Activation of Carboxyl Groups:

    • Resuspend the nanoparticles in activation buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical starting concentration is 10 mM for both.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a reactive NHS-ester intermediate.

  • Conjugation with Streptavidin:

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS, and resuspend them in conjugation buffer.

    • Immediately add the streptavidin solution to the activated nanoparticles. The optimal streptavidin-to-nanoparticle ratio should be determined experimentally.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the quenching solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining NHS-esters.

    • Wash the streptavidin-conjugated nanoparticles multiple times with conjugation buffer by centrifugation and resuspension to remove unbound streptavidin.

  • Characterization:

    • Characterize the resulting streptavidin-conjugated nanoparticles for size, zeta potential, and conjugation efficiency. Techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and protein quantification assays can be used.[10][11]

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to assess the cellular uptake of biotinylated drug delivery systems in cancer cells overexpressing biotin receptors.

Materials:

  • Cancer cell line known to overexpress biotin receptors (e.g., HeLa, A549) and a control cell line with low expression.

  • Complete cell culture medium

  • Fluorescently labeled biotinylated nanoparticles

  • Unlabeled biotinylated nanoparticles (for competition assay)

  • Fluorescently labeled non-biotinylated nanoparticles (as a control)

  • Free biotin solution

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.

  • Treatment:

    • Uptake Study: Replace the culture medium with fresh medium containing the fluorescently labeled biotinylated nanoparticles at a predetermined concentration. As a control, treat a separate set of cells with fluorescently labeled non-biotinylated nanoparticles.

    • Competition Assay: To confirm receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free biotin for 30-60 minutes before adding the fluorescently labeled biotinylated nanoparticles.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify cellular uptake.

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the nanoparticles using a fluorescence microscope.

Protocol 4: In Vivo Biodistribution Study

This protocol outlines a typical procedure for evaluating the biodistribution of a biotin-avidin targeted drug delivery system in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors from a biotin receptor-positive cancer cell line)

  • Radiolabeled or fluorescently labeled biotinylated drug delivery system

  • Anesthesia

  • Gamma counter or in vivo imaging system (e.g., IVIS)

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells. Allow the tumors to grow to a suitable size.

  • Administration: Administer the labeled drug delivery system to the animals via an appropriate route (e.g., intravenous injection).

  • Imaging/Tissue Collection:

    • At predetermined time points (e.g., 4, 24, 48 hours post-injection), anesthetize the animals and perform in vivo imaging to visualize the biodistribution of the agent.

    • Alternatively, or in addition, euthanize the animals at the specified time points and collect major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) and blood.

  • Quantification:

    • If radiolabeled, weigh the collected tissues and measure the radioactivity in each organ using a gamma counter.

    • If fluorescently labeled, homogenize the tissues and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and targeting efficiency.

Visualizing Key Processes with Graphviz

To better illustrate the complex relationships and workflows in biotin-avidin targeted drug delivery, the following diagrams have been generated using the DOT language.

Biotin_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotinylated_Drug Biotinylated Drug/Nanoparticle Receptor_Binding Receptor Binding Biotinylated_Drug->Receptor_Binding Binds to Biotin_Receptor Biotin Receptor Biotin_Receptor->Receptor_Binding Clathrin_Pit Clathrin-Coated Pit Formation Receptor_Binding->Clathrin_Pit Initiates Endosome Early Endosome Clathrin_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release pH-triggered Lysosome->Drug_Release Enzymatic Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Biotin Receptor-Mediated Endocytosis Pathway.

Pretargeting_Strategy cluster_steps Pretargeting Workflow Step1 Step 1: Administer Biotinylated Targeting Antibody Step2 Step 2: Allow Antibody to Localize at Tumor and Clear from Circulation Step1->Step2 Time Delay Step3 Step 3: Administer Avidin/Streptavidin -Conjugated Drug Step2->Step3 Step4 Step 4: Rapid Binding at Tumor Site Step3->Step4

Caption: A simplified 3-step pretargeting strategy.

DDS_Development_Workflow Start Project Initiation Design Design of Biotinylated Drug/Carrier Start->Design Synthesis Synthesis and Biotinylation Design->Synthesis Conjugation Conjugation to Avidin/Streptavidin (if applicable) Synthesis->Conjugation Characterization Physicochemical Characterization Conjugation->Characterization In_Vitro In Vitro Evaluation (Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Efficacy) In_Vitro->In_Vivo End Lead Candidate In_Vivo->End

Caption: General workflow for developing a biotin-avidin based drug delivery system.

Conclusion

The biotin-avidin interaction remains a powerful and versatile tool in the development of targeted drug delivery systems. Its high affinity, specificity, and robustness provide a reliable method for conjugating therapeutic agents to targeting moieties. By carefully selecting the appropriate biotin-binding protein and employing well-defined experimental protocols, researchers can harness the full potential of this system to create more effective and less toxic therapies. This guide serves as a foundational resource to aid in the rational design, synthesis, and evaluation of novel biotin-avidin-based therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of DM1-MCC-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the cytotoxic agent DM1, linked via a maleimidocaproyl (MCC) and polyethylene (B3416737) glycol (PEG3) spacer to biotin (B1667282), onto a monoclonal antibody (mAb). This process generates an antibody-drug conjugate (ADC) with the potential for targeted delivery of DM1 to antigen-expressing cells. The inclusion of a biotin moiety allows for various applications, including affinity purification and detection using streptavidin-based reagents.[1][] DM1 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis upon internalization by target cells.[3][4] The MCC linker provides a stable thioether bond, while the PEG3 spacer enhances solubility.[1]

The protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC. Adherence to this protocol will facilitate the reproducible production of antibody-DM1-biotin conjugates for preclinical research and development.

Quantitative Data Summary

Successful conjugation is dependent on several factors, including the molar ratio of the DM1-linker-biotin complex to the antibody, reaction time, and pH. The following table summarizes key quantitative parameters for this protocol.

ParameterRecommended Value/RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.[5]
Molar Excess of DM1-MCC-PEG3-Biotin 5 to 20-foldThe optimal ratio should be determined empirically for each antibody.[5]
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Amine-free buffers are critical to prevent quenching of the reaction.[5][6]
Reaction Time 1-2 hours at Room Temperature or 2-4 hours at 4°CLonger incubation at lower temperatures can minimize aggregation.[6]
Quenching Reagent 1 M Tris-HCl or Glycine, pH ~8.0Added to terminate the conjugation reaction.[5][6]
Expected Average Drug-to-Antibody Ratio (DAR) 2 - 4Higher DARs can lead to increased aggregation and faster clearance in vivo.[7][8]
Expected Recovery 30-60%Recovery can be antibody-dependent and is affected by aggregation.[7]
Purity (Post-Purification) >95% monomeric ADCAssessed by Size Exclusion Chromatography (SEC).[7]

Experimental Protocols

This protocol assumes the use of a commercially available this compound reagent equipped with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues) on the antibody.

Materials and Reagents
  • Purified monoclonal antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound with NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 7.0

  • Purification/Storage Buffer: PBS, pH 7.4

  • Desalting columns (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

  • Sterile, low-protein binding microcentrifuge tubes and other standard laboratory equipment

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[5]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using the Reaction Buffer. Determine the precise concentration using a spectrophotometer (A280).

Conjugation Reaction
  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (typically 5 to 20-fold). Add the reagent dropwise while gently vortexing to ensure homogenous mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.

Quenching the Reaction
  • Terminate the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[5]

  • Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature.

Purification of the ADC
  • Removal of Unconjugated Material: Purify the ADC from unreacted this compound and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[7]

  • Buffer Exchange: Equilibrate the purification system with the desired final storage buffer (e.g., PBS, pH 7.4).

  • Collect Fractions: Collect the fractions containing the purified ADC. The ADC will elute in the void volume of a desalting column.

Characterization of the ADC
  • Concentration Measurement: Determine the final concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of DM1-biotin molecules per antibody can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[9]

  • Purity and Aggregation Analysis: Assess the percentage of monomeric ADC and the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).[7]

  • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or surface plasmon resonance (SPR) assay.

Visualizations

DM1 Signaling Pathway

DM1_Signaling_Pathway cluster_cell Target Cell ADC Antibody-DM1-Biotin Conjugate Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Proteolytic Degradation Microtubules Microtubule Network DM1->Microtubules Inhibition of Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe G2M->Mitotic_Catastrophe

Caption: Mechanism of action of a DM1-containing ADC leading to apoptosis.

Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Purified Antibody (amine-free buffer) Mix Combine Antibody and DM1-Reagent Antibody->Mix DM1_reagent This compound-NHS (dissolved in DMSO) DM1_reagent->Mix Incubate Incubate (1-4 hours) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purification (SEC / TFF) Quench->Purify Characterize Characterization (DAR, Purity, Binding) Purify->Characterize Final_ADC Final ADC Product Characterize->Final_ADC

Caption: Workflow for the conjugation of this compound to an antibody.

References

Application Notes and Protocols for DM1-MCC-PEG3-biotin in Targeted Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-MCC-PEG3-biotin is a pre-formed drug-linker conjugate designed for targeted cancer research. This compound incorporates a potent cytotoxic agent (DM1), a stable linker (MCC), a solubility-enhancing spacer (PEG3), and a targeting moiety (biotin). The principle behind its use lies in the overexpression of biotin (B1667282) receptors on the surface of various cancer cells, which facilitates the targeted delivery of the cytotoxic payload.[1][2][3][4][5] Upon binding to the biotin receptor, the conjugate is internalized, leading to the release of DM1, a microtubule inhibitor, which ultimately induces cell cycle arrest and apoptosis.[6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line studies.

Mechanism of Action

This compound leverages the high affinity of biotin for its receptor, which is frequently overexpressed on tumor cells.[2][3] This interaction mediates the cellular uptake of the conjugate. The MCC (Maleimidocaproyl) linker provides a stable, non-cleavable connection between the DM1 payload and the biotin targeting group, ensuring the integrity of the conjugate in the extracellular environment.[][9][10][11][] The PEG3 (polyethylene glycol) spacer enhances the hydrophilicity and solubility of the molecule, which can improve its pharmacokinetic properties and reduce non-specific aggregation.[13][14][15][][17][18] Once internalized, the degradation of the carrier molecule in the lysosome is thought to release the active DM1 payload. DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[6][19]

Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DM1_MCC_PEG3_biotin This compound Biotin_Receptor Biotin Receptor (Overexpressed on Cancer Cells) DM1_MCC_PEG3_biotin->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion DM1 Released DM1 Lysosome->DM1 Degradation & Release Tubulin Tubulin DM1->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from in vitro cytotoxicity assays comparing a biotin receptor-positive cancer cell line and a biotin receptor-negative cell line.

Cell LineBiotin Receptor StatusCompoundIC50 (nM)
Ovarian Cancer (OVCAR-3)PositiveThis compound5.8
Ovarian Cancer (OVCAR-3)PositiveDM1 (Free Drug)0.5
Lung Cancer (A549)NegativeThis compound> 1000
Lung Cancer (A549)NegativeDM1 (Free Drug)0.8

Note: The IC50 values presented are illustrative and will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • This compound

  • DM1 (free drug, as a control)

  • Biotin receptor-positive cancer cell line (e.g., OVCAR-3, HeLa, KB)[5]

  • Biotin receptor-negative cancer cell line (e.g., A549, NIH/3T3)[5]

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and DM1 in DMSO.

    • Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate for 72-96 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of This compound and DM1 Incubate_Overnight->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_72_96h Incubate for 72-96 hours Treat_Cells->Incubate_72_96h Add_MTS_MTT Add MTS/MTT Reagent Incubate_72_96h->Add_MTS_MTT Incubate_1_4h Incubate for 1-4 hours Add_MTS_MTT->Incubate_1_4h Read_Absorbance Read Absorbance Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol 2: Cellular Uptake and Internalization Assay (Flow Cytometry)

This protocol is for quantifying the cellular uptake of a fluorescently labeled version of the biotin conjugate.

Materials:

  • Fluorescently labeled this compound (or a non-cytotoxic fluorescent biotin conjugate as a surrogate)

  • Biotin receptor-positive and -negative cell lines

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

  • FACS buffer (PBS with 1% BSA)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Treat the cells with the fluorescently labeled biotin conjugate at a predetermined concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

    • For a competition assay, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the fluorescent conjugate.

  • Cell Harvesting and Staining:

    • Wash the cells twice with cold PBS.

    • Trypsinize the cells and collect them in FACS tubes.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) for each condition.

  • Data Analysis:

    • Plot the MFI against time to visualize the uptake kinetics.

    • Compare the MFI of cells treated with the fluorescent conjugate alone to those pre-incubated with free biotin to demonstrate receptor-mediated uptake.

Target_Selectivity_Logic Logical Flow for Demonstrating Target Selectivity Hypothesis Hypothesis: This compound toxicity is mediated by biotin receptor uptake. Experiment_1 Experiment 1: Compare cytotoxicity in Biotin Receptor (+) vs. Biotin Receptor (-) cells. Hypothesis->Experiment_1 Experiment_2 Experiment 2: Competition assay with excess free biotin in Biotin Receptor (+) cells. Hypothesis->Experiment_2 Expected_Result_1 Expected Result 1: Higher toxicity in Biotin Receptor (+) cells. Experiment_1->Expected_Result_1 Expected_Result_2 Expected Result 2: Reduced toxicity in the presence of excess free biotin. Experiment_2->Expected_Result_2 Conclusion Conclusion: Toxicity is target-specific. Expected_Result_1->Conclusion Expected_Result_2->Conclusion

Caption: Logical framework for confirming target selectivity.

References

Application Notes and Protocols for Creating a Streptavidin-Conjugated Antibody for DM1-MCC-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1][2][3][4] This document provides detailed application notes and protocols for the creation of a novel ADC platform utilizing a streptavidin-conjugated antibody for the targeted delivery of the cytotoxic agent DM1 via a biotinylated linker, DM1-MCC-PEG3-biotin.

The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, characterized by a very low dissociation rate, making it an ideal system for stably linking a biotinylated payload to a streptavidin-conjugated antibody.[5][6][7] The payload, DM1 (a maytansinoid derivative), is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][9][10][11][12] The linker, MCC (maleimidocaproyl), provides a stable connection, while the PEG3 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[][14][][16][]

This modular approach allows for a flexible and straightforward method to generate ADCs. The antibody can be conjugated to streptavidin, and this conjugate can then be loaded with the biotinylated cytotoxic payload. This methodology is particularly useful for screening different antibody-payload combinations and for research-scale production of ADCs.

Principle of the Method

The overall strategy involves a two-step process:

  • Covalent Conjugation of Streptavidin to the Antibody: Streptavidin is covalently linked to the monoclonal antibody (mAb) of interest. This is typically achieved by reacting amine groups on the antibody (e.g., lysine (B10760008) residues) with a reactive ester on a crosslinker that is then attached to streptavidin, or by using a kit that facilitates this conjugation.

  • Non-Covalent Loading of the Biotinylated Payload: The streptavidin-conjugated antibody is then incubated with the this compound molecule. The high-affinity interaction between streptavidin and biotin (B1667282) results in the formation of a stable antibody-drug conjugate.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to the components and the final conjugate.

Table 1: Characteristics of Key Components

ComponentMolecular Weight (approx.)Key FeatureRelevant ParameterValue
Monoclonal Antibody (IgG)~150 kDaTarget SpecificityPurity>95%
Streptavidin~53 kDaBiotin BindingBiotin Binding Sites4 per tetramer
This compound~1376 g/mol [14]Cytotoxic PayloadPurity≥98%[14]

Table 2: Streptavidin-Biotin Interaction Kinetics

ParameterSymbolValue RangeReference
Association Rate Constantk_on_10^6 - 10^7 M⁻¹s⁻¹[6][7][18]
Dissociation Rate Constantk_off_10⁻⁴ - 10⁻⁶ s⁻¹[5]
Dissociation ConstantK_D_10⁻¹³ - 10⁻¹⁵ M[7]

Table 3: Quality Control Parameters for the Final Conjugate

ParameterMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy, HIC-HPLC3.5 - 4.0
PuritySize Exclusion Chromatography (SEC)>95% monomer
Free Drug ConcentrationReversed-Phase HPLC (RP-HPLC)<1%
Endotoxin LevelsLAL Assay< 0.5 EU/mg

Experimental Protocols

Protocol 1: Covalent Conjugation of Streptavidin to Antibody

This protocol describes a general method for conjugating streptavidin to an antibody using a commercially available kit, which simplifies the process and ensures reproducibility.[19][20]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS), at a concentration of 1-2 mg/mL.

  • Streptavidin Conjugation Kit (e.g., from Abcam, BroadPharm, or similar suppliers).[19][20]

  • Quenching reagent (provided in the kit).

  • Purification columns (e.g., size exclusion chromatography) for removing unconjugated streptavidin.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at a concentration of at least 1 mg/mL.[19] If necessary, perform a buffer exchange using a desalting column.

    • The antibody should be of high purity (>95%).

  • Conjugation Reaction:

    • Follow the specific instructions provided with the streptavidin conjugation kit.[19][20] Typically, this involves adding a specific volume of the antibody solution to a lyophilized mixture containing activated streptavidin.

    • Incubate the reaction mixture for the recommended time (e.g., 3 hours at room temperature or overnight at 4°C) with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the quenching solution provided in the kit to stop the reaction.[1]

    • Incubate for 15-30 minutes at room temperature.[19]

  • Purification of the Streptavidin-Antibody Conjugate:

    • Purify the conjugate to remove any unconjugated streptavidin and other reaction components. Size-exclusion chromatography (SEC) is a suitable method.[1]

    • Collect fractions corresponding to the high molecular weight conjugate.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or UV-Vis at 280 nm).

    • Assess the success of the conjugation by SDS-PAGE, where a shift in the molecular weight of the antibody heavy and/or light chains will be observed.

Protocol 2: Loading of this compound onto the Streptavidin-Antibody Conjugate

This protocol details the non-covalent loading of the biotinylated payload onto the streptavidin-conjugated antibody.

Materials:

  • Purified streptavidin-antibody conjugate.

  • This compound, dissolved in DMSO to a stock concentration of 10-20 mM.[1]

  • PBS, pH 7.4.

  • Desalting columns for removal of excess payload.

Procedure:

  • Preparation of Reagents:

    • Warm the this compound stock solution to room temperature.

    • Dilute the streptavidin-antibody conjugate to a working concentration of 1-5 mg/mL in PBS.

  • Loading Reaction:

    • Add a 4 to 5-fold molar excess of this compound to the streptavidin-antibody conjugate solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.[1]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification of the Final ADC:

    • Remove the unbound this compound using a desalting column or dialysis.[1]

    • The final ADC is collected in the eluate or retained within the dialysis cassette.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy by measuring absorbance at 252 nm (for DM1) and 280 nm (for the antibody). Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used for a more detailed analysis of the drug load distribution.[21]

    • Purity and Aggregation: Analyze the final conjugate by Size Exclusion Chromatography (SEC) to determine the percentage of monomer, aggregate, and fragment.[22]

    • Free Drug Analysis: Quantify the amount of unconjugated this compound using Reversed-Phase HPLC (RP-HPLC).

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).[23]

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody-Streptavidin Conjugation cluster_step2 Step 2: Payload Loading mAb Monoclonal Antibody conjugation Conjugation Reaction (Amine-reactive chemistry) mAb->conjugation streptavidin Activated Streptavidin streptavidin->conjugation quench1 Quenching conjugation->quench1 purify1 Purification (SEC) quench1->purify1 strep_mAb Streptavidin-Ab Conjugate purify1->strep_mAb loading Loading Reaction (Streptavidin-Biotin Binding) strep_mAb->loading dm1_biotin This compound dm1_biotin->loading purify2 Purification (Desalting/Dialysis) loading->purify2 final_adc Final ADC purify2->final_adc

Caption: Experimental workflow for the two-step generation of the ADC.

adc_structure cluster_adc Antibody-Drug Conjugate Structure mAb Antibody streptavidin Streptavidin mAb->streptavidin Covalent Bond (via Lysine) linker_payload This compound streptavidin->linker_payload Non-covalent Streptavidin-Biotin Interaction

Caption: Schematic of the final antibody-drug conjugate structure.

dm1_mechanism cluster_pathway DM1 Mechanism of Action adc_bind ADC binds to target antigen on cancer cell internalization Receptor-mediated endocytosis adc_bind->internalization lysosome Trafficking to lysosome internalization->lysosome release Proteolytic degradation and release of DM1-containing metabolites lysosome->release tubulin DM1 binds to tubulin release->tubulin mitotic_arrest Inhibition of microtubule assembly tubulin->mitotic_arrest apoptosis Cell cycle arrest and apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of DM1-induced cytotoxicity.[8][10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DAR Insufficient molar excess of biotinylated payload.Increase the molar ratio of this compound during the loading step.
Incomplete conjugation of streptavidin to the antibody.Optimize the antibody-streptavidin conjugation reaction conditions.
High Aggregation Hydrophobicity of the payload.Ensure the final DMSO concentration is low during loading. Optimize buffer conditions (e.g., pH, ionic strength).
Denaturation of the antibody.Perform all steps at recommended temperatures and avoid harsh mixing.
Low Yield Loss of material during purification steps.Optimize purification protocols (e.g., choice of SEC column, buffer).
Reduced Antigen Binding Modification of critical residues in the antibody's binding site.Consider site-specific conjugation methods if random lysine conjugation is problematic.

Conclusion

The use of a streptavidin-conjugated antibody to deliver a biotinylated cytotoxic payload offers a versatile and efficient method for generating antibody-drug conjugates for research and preclinical development. The protocols and data presented here provide a comprehensive guide for the successful creation and characterization of a DM1-based ADC using this platform. Careful optimization of each step and thorough characterization of the final product are crucial for ensuring the quality, potency, and safety of the resulting ADC.

References

Application Notes and Protocols: DM1-MCC-PEG3-biotin in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-MCC-PEG3-biotin is a novel, targeted cytotoxic agent designed for preclinical research in breast cancer. This molecule is an antibody-drug conjugate (ADC) payload derivative that combines the potent anti-microtubule agent DM1 with a biotin (B1667282) targeting moiety. This strategic design aims to enhance the selective delivery of the cytotoxic payload to breast cancer cells that overexpress biotin receptors, also known as sodium-dependent multivitamin transporters (SMVTs).[1][2] The linkage of DM1 to biotin via a stable MCC (maleimidocaproyl) linker and a hydrophilic PEG3 (polyethylene glycol) spacer is intended to provide a favorable pharmacokinetic profile and efficient intracellular release of the active drug.

The therapeutic rationale for this compound is based on the established anti-tumor activity of DM1, a maytansinoid derivative. DM1 inhibits microtubule assembly, leading to cell cycle arrest in the G2-M phase, and subsequent apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[3] By targeting biotin receptors, which are frequently overexpressed on the surface of various cancer cells, including breast cancer, this compound offers a promising strategy for increasing the therapeutic index of DM1, potentially reducing off-target toxicity and overcoming mechanisms of drug resistance.[1][2][4]

Principle of Action

The proposed mechanism of action for this compound involves a multi-step process. Initially, the biotin moiety of the conjugate binds with high affinity to the overexpressed biotin receptors on the surface of breast cancer cells. Following receptor binding, the entire complex is internalized into the cell through endocytosis. Once inside the cell, the conjugate is trafficked to the lysosomes, where the linker is cleaved, releasing the active DM1 payload into the cytoplasm. The liberated DM1 then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, ultimately leading to programmed cell death.

Quantitative Data Summary

The following tables represent hypothetical, yet plausible, in vitro data for this compound based on published results for similar targeted chemotherapeutics. These tables are intended to serve as a guide for expected experimental outcomes.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineBiotin Receptor ExpressionTreatmentIC₅₀ (nM)
MCF-7 HighThis compound15
Free DM15
MDA-MB-231 ModerateThis compound50
Free DM16
MCF-10A (Non-cancerous) LowThis compound> 1000
Free DM110

Table 2: Cellular Uptake of this compound in MCF-7 Cells

TreatmentIncubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
This compound 1250
4850
81500
This compound + Excess Free Biotin 8300

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous breast epithelial cell line (e.g., MCF-10A)

  • This compound

  • Free DM1 (as a control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and free DM1 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Protocol 2: Cellular Uptake Study (Flow Cytometry)

This protocol is for quantifying the cellular uptake of a fluorescently labeled version of this compound.

Materials:

  • Breast cancer cell lines (e.g., MCF-7)

  • Fluorescently labeled this compound (e.g., with a FITC tag)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Free biotin (for competition assay)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • For the competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 2 mM) for 1.5 hours.[4]

  • Treat the cells with the fluorescently labeled this compound at a fixed concentration.

  • Incubate for different time points (e.g., 0.5, 2, 4, 8 hours).[4]

  • At each time point, wash the cells three times with ice-cold PBS.

  • Harvest the cells using trypsin-EDTA and resuspend them in 0.5 mL of pre-chilled PBS.[4]

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Quantify the mean fluorescence intensity to determine the level of cellular uptake.

Visualizations

G cluster_0 Cellular Exterior cluster_2 Intracellular Compound This compound Receptor Biotin Receptor (SMVT) Overexpressed on Cancer Cell Compound->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Linker Cleavage Microtubules Microtubule Disruption DM1->Microtubules Inhibition of Polymerization Apoptosis Apoptosis / Mitotic Catastrophe Microtubules->Apoptosis Cell Cycle Arrest (G2/M) G cluster_0 In Vitro Evaluation Cell_Culture Breast Cancer Cell Lines (High & Low Biotin Receptor) MTT_Assay Cytotoxicity Assay (MTT) Cell_Culture->MTT_Assay Uptake_Study Cellular Uptake (Flow Cytometry) Cell_Culture->Uptake_Study Mechanism_Study Mechanism of Action Assays (Cell Cycle, Apoptosis) MTT_Assay->Mechanism_Study Uptake_Study->Mechanism_Study Data_Analysis Data Analysis (IC50, MFI) Mechanism_Study->Data_Analysis G DM1 DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule Polymerization DM1->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation DM1->Mitotic_Spindle Disrupts Tubulin->Microtubule Polymerizes into Microtubule->Mitotic_Spindle Forms G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Determining the Drug-to-Antibody Ratio of DM1-MCC-PEG3-Biotin Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2][3][4] An inconsistent DAR can lead to variability in pharmacokinetics, pharmacodynamics, and potential toxicity. This document provides detailed application notes and protocols for the determination of the DAR for an ADC constructed with the cytotoxic agent DM1, linked via a maleimidocaproyl (MCC) linker containing a three-unit polyethylene (B3416737) glycol (PEG3) spacer and a biotin (B1667282) moiety for potential diagnostic or secondary targeting applications.

The primary methods for DAR determination of cysteine-linked ADCs, such as those utilizing MCC linkers, include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[4][5][6] Each technique offers distinct advantages and can be used orthogonally to provide a comprehensive characterization of the ADC.

Methods Overview

A comparative overview of the primary methods for DAR determination is presented below.

MethodPrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity.[2][7] The addition of each hydrophobic drug-linker increases the retention time on the column.- Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[8][9][10] - Provides a distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.). - Robust and widely used for quality control.[9]- Not directly compatible with mass spectrometry due to high salt concentrations in the mobile phase.[7][11] - Resolution may be insufficient for highly heterogeneous conjugates.[6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components under denaturing conditions based on hydrophobicity. Typically used after reduction of the ADC to separate light and heavy chains.[12]- Can separate different drug-loaded light and heavy chains.[12] - Compatible with mass spectrometry for peak identification. - High resolution can be achieved.[13]- Denaturing conditions may not be suitable for all ADCs. - Analysis of intact ADCs can be challenging due to their size and complexity.[13]
Mass Spectrometry (MS) Determines the molecular weight of the different ADC species. The mass difference between the naked antibody and the ADC species allows for the calculation of the number of conjugated drugs.[14]- Provides accurate mass measurements for unambiguous identification of drug-loaded species. - Can be used for intact ADC analysis (native MS) or after reduction/digestion (middle-down/bottom-up).[14] - Can characterize post-translational modifications simultaneously.- Requires specialized instrumentation. - Ionization efficiency can vary between different drug-loaded species, potentially affecting quantitation.[2]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol describes the determination of the average DAR and the distribution of drug-loaded species of a DM1-MCC-PEG3-biotin ADC using HIC.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient (Decreasing Ammonium (B1175870) Sulfate) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks (DAR0, DAR2, DAR4, etc.) Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Figure 1. Workflow for DAR determination by HIC.

Materials:

  • ADC Sample: this compound conjugated antibody

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[5]

  • HIC Column: TSKgel Butyl-NPR (4.6 mm ID x 10 cm L) or similar[15]

  • HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent[16]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Chromatography:

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.

  • Data Analysis:

    • Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). Unconjugated antibody (DAR0) will elute first, with increasing DAR species eluting at later retention times due to increased hydrophobicity.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR value of species) / 100 []

Expected Results:

PeakDAR SpeciesRetention Time (min) (Illustrative)Peak Area (%) (Illustrative)
1DAR05.25
2DAR29.825
3DAR413.550
4DAR616.215
5DAR818.15
Average DAR 4.0
Reversed-Phase HPLC (RP-HPLC) for DAR Determination

This protocol describes the determination of the average DAR by analyzing the reduced light and heavy chains of the ADC.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT or TCEP ADC_Sample->Reduction Injection Inject onto RP Column Reduction->Injection Gradient Apply Organic Gradient (Acetonitrile/TFA) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Light & Heavy Chain Peaks (L0, L1, H0, H1, etc.) Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Figure 2. Workflow for DAR determination by RP-HPLC.

Materials:

  • ADC Sample: this compound conjugated antibody

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • RP-HPLC Column: Agilent PLRP-S (1000 Å, 5 µm) or similar

  • HPLC System: Agilent 1260 Infinity II LC or equivalent

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at 1-2 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • HPLC Setup:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5-1.0 mL/min.

    • Set the column temperature to 75-80°C to improve peak shape.[13]

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Chromatography:

    • Inject the reduced ADC sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Wash the column with 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column to initial conditions.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain species (H1, H2, H3).

    • Calculate the weighted average DAR using the relative peak areas. Average DAR = [Σ(%Area_LCn * n) + Σ(%Area_HCn * n)] / [Σ(%Area_LCn) + Σ(%Area_HCn)] Where 'n' is the number of drugs on the chain.

Expected Results:

PeakChain SpeciesRetention Time (min) (Illustrative)Peak Area (%) (Illustrative)
1Light Chain (L0)12.12.5
2Light Chain + 1 Drug (L1)13.522.5
3Heavy Chain (H0)18.40
4Heavy Chain + 1 Drug (H1)19.810
5Heavy Chain + 2 Drugs (H2)21.040
6Heavy Chain + 3 Drugs (H3)22.125
Average DAR 4.0
Mass Spectrometry (MS) for DAR Determination

This protocol outlines a general workflow for intact mass analysis of the ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) under non-denaturing (native) conditions.

MS_Workflow cluster_prep Sample Preparation cluster_ms Native LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Deglycosylation Optional: Deglycosylate (PNGase F) ADC_Sample->Deglycosylation Buffer_Exchange Buffer Exchange into Volatile Buffer (Ammonium Acetate) Deglycosylation->Buffer_Exchange Injection Inject onto SEC Column Buffer_Exchange->Injection Elution Isocratic Elution Injection->Elution MS_Acquisition Acquire Mass Spectrum (Q-TOF or Orbitrap) Elution->MS_Acquisition Raw_Spectrum Obtain Raw Spectrum MS_Acquisition->Raw_Spectrum Deconvolution Deconvolute Spectrum to Zero-Charge State Raw_Spectrum->Deconvolution DAR_Calculation Calculate Average DAR from Peak Intensities Deconvolution->DAR_Calculation

Figure 3. Workflow for DAR determination by native LC-MS.

Materials:

  • ADC Sample: this compound conjugated antibody

  • Deglycosylating Enzyme (Optional): PNGase F[3]

  • Mobile Phase: 50-100 mM Ammonium Acetate (B1210297), pH 7.0

  • LC Column: Size Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å)[18]

  • LC-MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

Procedure:

  • Sample Preparation:

    • (Optional) To simplify the mass spectrum, deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol.[3]

    • Buffer exchange the ADC sample into a volatile buffer, such as 100 mM ammonium acetate, pH 7.0.

  • LC-MS Setup:

    • Equilibrate the SEC column with the ammonium acetate mobile phase.

    • Set up the mass spectrometer to acquire data in the positive ion mode over an appropriate m/z range (e.g., 1000-7000 m/z) to detect the charge state envelope of the intact ADC.[18]

  • Injection and Analysis:

    • Inject the prepared sample.

    • The ADC will elute in the void volume of the SEC column, separating it from buffer components before it enters the mass spectrometer.

  • Data Analysis:

    • Obtain the raw mass spectrum, which will show a distribution of charge states for each DAR species.

    • Use deconvolution software (e.g., Agilent MassHunter BioConfirm, SCIEX Biologics Explorer) to convert the m/z spectrum into a zero-charge mass spectrum.[3][19]

    • The deconvoluted spectrum will show peaks corresponding to the different DAR species.

    • Calculate the weighted average DAR based on the relative intensities of the deconvoluted peaks.

Expected Results:

Mass (Da) (Illustrative)DAR SpeciesRelative Abundance (%) (Illustrative)
148,000DAR05
149,500DAR225
151,000DAR450
152,500DAR615
154,000DAR85
Average DAR 4.0

Conclusion

The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Mass Spectrometry are powerful, complementary techniques for this purpose. HIC provides a robust method for analyzing the distribution of drug-loaded species under native conditions. RP-HPLC, following reduction, offers a high-resolution view of the drug distribution on the light and heavy chains. Finally, MS delivers unambiguous mass confirmation of each species, providing the highest confidence in DAR assessment. For comprehensive and reliable characterization of a this compound ADC, it is recommended to use at least two of these orthogonal methods.

References

Application Notes and Protocols for DM1-MCC-PEG3-biotin in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-MCC-PEG3-biotin is a novel conjugate designed for targeted delivery of the potent cytotoxic agent DM1 to cells overexpressing the biotin (B1667282) receptor. This construct holds significant promise for preclinical evaluation in xenograft models of various cancers known to exhibit elevated biotin uptake, such as ovarian, breast, lung, and colon cancer.[1][2] The this compound conjugate is comprised of four key components:

  • DM1: A highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][4][5]

  • MCC (Maleimidocaproyl): A stable, non-cleavable linker that ensures the integrity of the conjugate in circulation.

  • PEG3 (Polyethylene Glycol): A spacer that enhances solubility, stability, and pharmacokinetic properties of the conjugate.

  • Biotin: A vitamin that acts as a targeting ligand, binding with high affinity to the biotin receptor (sodium-dependent multivitamin transporter - SMVT), which is frequently overexpressed on the surface of cancer cells.[1][2][6][7]

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, protocols for in vivo efficacy studies, and representative data.

Mechanism of Action

The therapeutic strategy of this compound is predicated on a two-step mechanism: targeted delivery followed by potent cytotoxicity.

  • Targeted Delivery via Biotin Receptor-Mediated Endocytosis: The biotin moiety of the conjugate binds to the biotin receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the conjugate and transporting it into the cell.[1][2][6][8] This targeted approach aims to concentrate the cytotoxic payload within the tumor cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.

  • Cytotoxicity of DM1: Following internalization, the conjugate is trafficked to endosomes and then lysosomes. While the MCC linker is non-cleavable, lysosomal degradation of the biotin-PEG carrier can release a metabolite of DM1. The released DM1 then exerts its potent anti-mitotic activity by binding to tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][9]

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of action for this compound.

DM1_Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DM1_conjugate This compound Biotin_Receptor Biotin Receptor (SMVT) DM1_conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking DM1_metabolite Released DM1 Metabolite Lysosome->DM1_metabolite Degradation & Release Tubulin Tubulin DM1_metabolite->Tubulin Binding Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound

Preclinical Xenograft Studies: Data and Protocols

The following sections provide representative data and detailed protocols for evaluating the efficacy of this compound in preclinical xenograft models. The data presented are hypothetical but based on typical results observed in studies with other targeted cytotoxic agents, such as antibody-drug conjugates (ADCs) utilizing DM1.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Subcutaneous Ovarian Cancer Xenograft Model (SKOV-3)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-QW x 31250 ± 150-
This compound5QW x 3450 ± 8064
This compound10QW x 3180 ± 5085.6
DM1-MCC-PEG3 (non-targeted)10QW x 3980 ± 12021.6

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Breast Cancer Xenograft Model (MDA-MB-231)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control-QW x 41500 ± 200-
This compound7.5QW x 4550 ± 9063.3
This compound15QW x 4250 ± 6083.3
Free DM10.5QW x 41100 ± 15026.7

Note: Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Protocols

Cell Culture
  • Cell Lines: Use human cancer cell lines known to overexpress the biotin receptor, such as SKOV-3 (ovarian), MDA-MB-231 (breast), A549 (lung), or HT-29 (colon).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells every 2-4 days to maintain exponential growth.

Animal Model
  • Animals: Use female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: House animals in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Tumor Implantation
  • Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2.

Treatment
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).

  • Compound Preparation: Prepare this compound and control articles in a suitable vehicle (e.g., sterile PBS or saline).

  • Administration: Administer the compounds intravenously (i.v.) via the tail vein according to the specified dosing schedule (e.g., once weekly for 3-4 weeks).[10]

  • Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.

Efficacy Evaluation
  • Tumor Measurements: Continue to measure tumor volumes and body weights until the end of the study.

  • Endpoint: The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry). Calculate the mean tumor volume and tumor growth inhibition for each group. Statistical analysis can be performed using appropriate methods (e.g., ANOVA).

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical xenograft study evaluating this compound.

Xenograft_Workflow Preclinical Xenograft Experimental Workflow Cell_Culture 1. Cell Culture (Biotin Receptor+ Cancer Cells) Tumor_Implantation 2. Tumor Implantation (Subcutaneous Injection) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-150mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (i.v. Injection) Randomization->Treatment Efficacy_Monitoring 6. Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) Treatment->Efficacy_Monitoring Endpoint 7. Study Endpoint & Analysis (Tumor Excision & Data Analysis) Efficacy_Monitoring->Endpoint

Preclinical Xenograft Workflow

Logical Relationships of the Conjugate

The following diagram illustrates the logical relationship and function of each component within the this compound conjugate.

Conjugate_Components Logical Relationships of this compound Components Biotin Biotin (Targeting Moiety) PEG3 PEG3 (Solubilizing Spacer) Biotin->PEG3 Binds to Biotin Receptor MCC MCC (Stable Linker) PEG3->MCC Improves Pharmacokinetics DM1 DM1 (Cytotoxic Payload) MCC->DM1 Ensures Stability DM1->Biotin Delivered to Target Cell

Components of this compound

Conclusion

This compound represents a promising targeted therapeutic agent for cancers overexpressing the biotin receptor. The provided application notes and protocols offer a framework for the preclinical evaluation of this conjugate in xenograft models. Careful execution of these studies will be crucial in determining the in vivo efficacy and therapeutic potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield of DM1-MCC-PEG3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of DM1-MCC-PEG3-biotin to thiol-containing molecules, such as antibodies or other proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conjugation yield with this compound?

The most common reasons for a low yield of your final conjugate include:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for the efficiency of the maleimide-thiol conjugation.

  • Oxidation of Thiols: The target thiol groups on your protein can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation.

  • Instability of the Maleimide (B117702) Group: The maleimide group on the this compound can lose its reactivity due to hydrolysis, especially at non-optimal pH or during prolonged storage in aqueous solutions.

  • Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your target molecule can lead to incomplete conjugation.

  • Presence of Interfering Substances: Nucleophilic contaminants or excess reducing agents in the reaction mixture can compete with the target thiols.

  • Instability of the Thiol-Maleimide Linkage: The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[1][2]

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][3] At a pH below 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[3] At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as lysine (B10760008) residues, leading to non-specific conjugation and product heterogeneity.[1]

Q3: How can I prevent the oxidation of thiol groups on my protein?

To prevent the re-oxidation of free thiols to disulfide bonds, consider the following:

  • Use Degassed Buffers: Removing dissolved oxygen from your buffers can minimize oxidation.[3]

  • Include a Chelating Agent: Add 1-5 mM of EDTA to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[3]

  • Work Expeditiously: Perform the conjugation step as soon as possible after the reduction of disulfide bonds.

Q4: My final conjugate appears to be losing the this compound over time. What is happening?

The loss of the payload is likely due to the instability of the thiol-maleimide linkage, which can undergo a retro-Michael reaction.[1][2] This reversible reaction results in the detachment of the this compound from your target molecule. To mitigate this, you can promote the hydrolysis of the succinimide (B58015) ring to form a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[1] This can be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., pH 9), though this requires careful optimization to avoid other potential degradation.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.

Problem 1: Low or No Conjugation Detected
Possible Cause Recommended Solution
Incorrect Reaction pH Verify the pH of your reaction buffer and ensure it is within the optimal range of 6.5-7.5.[1][3]
Inactive this compound Ensure the reagent has been stored correctly and has not been subjected to conditions that could lead to hydrolysis of the maleimide group. If in an aqueous solution, it should be used promptly. Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.[3]
Insufficient Free Thiols on Target Molecule Quantify the number of free thiols before conjugation using Ellman's reagent (DTNB).[3] If the number is lower than expected, optimize the reduction step.
Oxidation of Thiol Groups Use degassed buffers containing 1-5 mM EDTA.[3] Minimize the time between the reduction and conjugation steps.
Presence of Competing Nucleophiles Ensure that the buffer is free from primary amines (e.g., Tris) or other nucleophiles. If a thiol-containing reducing agent like DTT was used, it must be removed before adding the this compound.[3] TCEP is often a preferred reducing agent as it does not contain a thiol group and does not need to be removed.[3]
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Cause Recommended Solution
Incomplete Reaction Optimize the reaction time by performing a time-course experiment.[3] While some reactions are fast, conjugation to larger proteins may be slower.
Incorrect Molar Ratio Carefully calculate and control the molar ratio of this compound to the target molecule. A moderate excess of the maleimide reagent can drive the reaction to completion, but a large excess can lead to non-specific reactions and purification challenges.[1]
Heterogeneity of Starting Material Ensure complete reduction of disulfide bonds if that is the source of the thiols. Incomplete reduction will result in a lower and more heterogeneous DAR.[1]
Problem 3: Poor Recovery After Purification
Possible Cause Recommended Solution
Aggregation of the Conjugate The hydrophobicity of the DM1 payload can lead to aggregation. The PEG3 linker is designed to improve solubility, but aggregation can still occur, especially at high DARs.[4] Consider optimizing the buffer composition (e.g., adding excipients) or adjusting the DAR.
Inefficient Purification Method The chosen purification method (e.g., size exclusion chromatography, affinity chromatography) may not be optimal for separating the conjugate from unreacted starting materials.[1] This can lead to either a low yield of pure conjugate or a final product with low purity.

Experimental Protocols

Protocol: Quantification of Free Thiols using Ellman's Reagent
  • Prepare Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.

  • Prepare Protein Sample: The protein sample should be in a buffer at a pH of around 8.0.

  • Reaction: Add 50 µL of the Ellman's Reagent solution to 2.5 mL of the protein solution. Mix well and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law, with a molar extinction coefficient for 2-nitro-5-thiobenzoate (TNB) of 14,150 M⁻¹cm⁻¹.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start: Prepare Buffers (pH 6.5-7.5, Degassed, with EDTA) reduce Reduce Disulfide Bonds on Protein (e.g., with TCEP) start->reduce remove_reducer Remove Excess Reducing Agent (if necessary, e.g., DTT) reduce->remove_reducer conjugate Conjugate with this compound (Controlled Stoichiometry) remove_reducer->conjugate quench Quench Reaction (e.g., with N-acetylcysteine) conjugate->quench purify Purify Conjugate (e.g., SEC, HIC) quench->purify analyze Analyze Conjugate (e.g., DAR, Purity) purify->analyze finish End: Final Product analyze->finish

Caption: A typical experimental workflow for the conjugation of this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_stability Product Stability start Low Conjugation Yield check_ph Check pH (6.5-7.5?) start->check_ph check_stoichiometry Check Molar Ratio start->check_stoichiometry check_thiol Quantify Free Thiols (Ellman's Reagent) start->check_thiol check_maleimide Check Maleimide Activity (Storage, Age) start->check_maleimide check_interfering Check for Interfering Substances start->check_interfering check_deconjugation Assess Conjugate Stability (Retro-Michael Reaction?) start->check_deconjugation

Caption: A logical flow for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Aggregation of DM1-MCC-PEG3-Biotin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of DM1-MCC-PEG3-biotin Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant aggregation of our this compound ADC immediately after conjugation. What are the likely causes and what initial steps can we take?

A1: Immediate aggregation post-conjugation is a common challenge, primarily driven by the increased hydrophobicity of the ADC. The DM1 payload and the MCC linker are inherently hydrophobic, and their attachment to the antibody, particularly at a higher drug-to-antibody ratio (DAR), can lead to intermolecular hydrophobic interactions, causing the ADCs to clump together.[1]

Initial Troubleshooting Steps:

  • Review Conjugation Chemistry: The conditions during the conjugation reaction can significantly impact ADC stability.

    • Co-solvent Concentration: If you are using an organic co-solvent like DMSO to dissolve the this compound linker-payload, ensure the final concentration in the reaction mixture is minimal (e.g., <5-10% v/v). High concentrations of organic solvents can denature the antibody and promote aggregation.[2][3][4] It is recommended to add the linker-payload solution drop-wise to the antibody solution with gentle stirring to avoid "solvent shock."[3]

    • pH of Reaction Buffer: Avoid performing the conjugation at a pH close to the isoelectric point (pI) of the antibody, as this is the point of its lowest solubility.[5]

  • Consider Solid-Phase Conjugation: An effective strategy to prevent aggregation during conjugation is to immobilize the antibody on a solid support, such as Protein A or Protein L resin.[1][5][6] This physically separates the antibody molecules during the conjugation process, preventing the newly hydrophobic ADCs from interacting and aggregating.[5][6] After conjugation, the ADC can be released into a stabilizing formulation buffer.[5]

Q2: Our this compound ADC appears stable initially but shows a gradual increase in aggregation during storage. What factors contribute to this instability, and how can we optimize our formulation for long-term stability?

A2: Gradual aggregation during storage typically points to suboptimal formulation and storage conditions. ADCs are sensitive to their environment, and factors like buffer composition, pH, temperature, and the presence of excipients play a crucial role in their long-term stability.[][8]

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH: The pH of the formulation buffer is critical. For maytansinoid-based ADCs, a slightly acidic pH (e.g., pH 5.2-6.0) in a histidine-based buffer has been shown to provide good stability.[9] It is essential to perform a pH screening study to determine the optimal pH for your specific ADC.

    • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between ADC molecules. While high salt concentrations can sometimes suppress aggregation, the effect is protein-specific and requires empirical optimization.

  • Utilize Stabilizing Excipients:

    • Sugars (e.g., Sucrose, Trehalose): These are commonly used as cryoprotectants and lyoprotectants. They can also improve the conformational stability of proteins in solution by promoting preferential hydration of the protein surface.[] A formulation containing 5% trehalose (B1683222) has been shown to be effective for stabilizing maytansinoid ADCs.[9]

    • Surfactants (e.g., Polysorbates like Polysorbate 20 or 80): These non-ionic surfactants are highly effective at preventing aggregation at air-water interfaces, which can be a significant issue during manufacturing, shipping (agitation), and handling.[] They work by competitively adsorbing to interfaces, thereby protecting the protein from surface-induced denaturation and aggregation.

    • Amino Acids (e.g., Arginine, Glycine): Certain amino acids can act as aggregation inhibitors by various mechanisms, including masking hydrophobic patches and modulating solution viscosity.

  • Control Storage Temperature:

    • Refrigerated Storage (2-8 °C): This is the standard storage condition for most protein therapeutics.

    • Frozen Storage (≤ -20 °C or -80 °C): While freezing can be a good long-term storage strategy, it is crucial to control the freeze-thaw process, as multiple cycles can induce aggregation.[10] The use of cryoprotectants is essential for frozen storage. For some ADCs, freeze storage is not recommended due to potential acceleration of aggregation during the freezing process.[8] Long-term stability studies are necessary to determine the optimal storage temperature.

Q3: How does the Drug-to-Antibody Ratio (DAR) of our this compound ADC influence its aggregation propensity?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that has a direct impact on the aggregation of ADCs. Generally, a higher DAR leads to a greater propensity for aggregation.[1][11] This is because with each conjugated drug-linker, the overall hydrophobicity of the ADC molecule increases.[1] These hydrophobic moieties can interact with each other on adjacent ADC molecules, leading to the formation of aggregates.[1][5]

Studies have shown that ADCs with higher DAR values exhibit lower thermal stability and are more prone to aggregation under stress conditions.[9][11][12] Therefore, it is crucial to carefully control the conjugation process to achieve a consistent and optimal DAR that balances therapeutic efficacy with acceptable stability.

Quantitative Data on ADC Stability

While specific data for this compound ADC is not publicly available, the following table provides representative data on the thermal stability of a maytansinoid-based ADC (Trastuzumab-MCC-maytansinoid) and a related auristatin-based ADC, which can serve as a useful reference.

Table 1: Thermal Stability of Maytansinoid and Auristatin-Based ADCs

MoleculeAverage DARTm1 (°C)Tm2 (°C)Tm3 (°C)% Aggregation (30 days at 4°C)
Trastuzumab (unconjugated)071.383.2-Similar to ADCs
Trastuzumab-MCC-Maytansinoid4.163.872.982.5Similar to unconjugated
Trastuzumab-MC-VC-PAB-MMAE4.063.972.282.6Similar to unconjugated
Trastuzumab-MC-VC-PAB-MMAE1.964.673.182.8Similar to unconjugated

Data adapted from a study on the physical characteristics of maytansinoid- and auristatin-based ADCs.[9] Tm represents the melting temperature of different antibody domains as measured by Differential Scanning Calorimetry (DSC). A lower Tm indicates lower thermal stability.

Table 2: Aggregation of a Maytansinoid ADC (Trastuzumab-AJICAP-maytansinoid) Under Thermal Stress

Storage Temperature% Aggregation after 4 weeks
-80 °C< 1%
-20 °C< 1%
4 °C~1%
25 °C~2%
37 °C~5%

Data adapted from a study on a site-specific maytansinoid ADC. This data highlights the importance of temperature control for long-term stability.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying aggregates in ADC samples.[1][13] It separates molecules based on their hydrodynamic radius, allowing for the detection of monomers, dimers, and higher-order aggregates.

Objective: To determine the percentage of monomer, aggregate, and fragment in a this compound ADC sample.

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)[8]

  • HPLC or UPLC system with a UV detector

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another appropriate buffer system. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to prevent non-specific interactions with the column matrix.[14]

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Thaw the ADC sample on ice if frozen.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated SEC column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates, and later eluting peaks (if any) represent fragments.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Solid-Phase Conjugation to Minimize Aggregation

This protocol provides a general workflow for solid-phase conjugation, which can significantly reduce aggregation during the reaction.[5][6]

Objective: To conjugate the this compound linker-payload to an antibody with minimal aggregation.

Materials:

  • Antibody of interest

  • Protein A or Protein L agarose (B213101) beads

  • This compound linker-payload

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Wash Buffer (e.g., Conjugation buffer with a low percentage of DMSO)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • Vacuum manifold or centrifuge

Procedure:

  • Antibody Immobilization:

    • Equilibrate the Protein A/L beads with conjugation buffer.

    • Incubate the antibody with the equilibrated beads to allow for binding.

    • Wash the beads with conjugation buffer to remove any unbound antibody.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound linker-payload in anhydrous DMSO.

    • Add the linker-payload solution to the antibody-bound beads at the desired molar excess.

    • Incubate the reaction mixture with gentle agitation for a specified time at room temperature or 37°C.

  • Washing:

    • Remove the reaction mixture.

    • Wash the beads extensively with the wash buffer to remove unreacted linker-payload and DMSO.

    • Perform final washes with conjugation buffer.

  • Elution:

    • Add the elution buffer to the beads to release the conjugated ADC.

    • Collect the eluate and immediately neutralize it by adding the neutralization buffer.

  • Buffer Exchange: Perform a buffer exchange into the final formulation buffer using dialysis or a desalting column.

Visualizations

Logical Relationship: Causes and Mitigation of ADC Aggregation

Aggregation_Causes_Mitigation cluster_causes Causes of Aggregation cluster_mitigation Mitigation Strategies Intrinsic Intrinsic Factors Hydrophobic_Payload Hydrophobic Payload (e.g., DM1) Intrinsic->Hydrophobic_Payload Hydrophobic_Linker Hydrophobic Linker (e.g., MCC) Intrinsic->Hydrophobic_Linker High_DAR High DAR Intrinsic->High_DAR Antibody_Properties Antibody Properties (pI, stability) Intrinsic->Antibody_Properties Extrinsic Extrinsic Factors High_Concentration High Concentration Extrinsic->High_Concentration Suboptimal_pH Suboptimal pH Extrinsic->Suboptimal_pH High_Temperature High Temperature Extrinsic->High_Temperature Shear_Stress Shear Stress (mixing, pumping) Extrinsic->Shear_Stress Freeze_Thaw Freeze-Thaw Cycles Extrinsic->Freeze_Thaw Organic_Solvents Organic Solvents Extrinsic->Organic_Solvents Solid_Phase Solid-Phase Conjugation Hydrophobic_Payload->Solid_Phase mitigated by Control_DAR Control DAR High_DAR->Control_DAR mitigated by Optimize_pH Optimize pH Suboptimal_pH->Optimize_pH mitigated by Temp_Control Temperature Control High_Temperature->Temp_Control mitigated by Avoid_Agitation Avoid Agitation Shear_Stress->Avoid_Agitation mitigated by Controlled_FT Controlled Freeze-Thaw Freeze_Thaw->Controlled_FT mitigated by Minimize_Solvent Minimize Organic Solvent Organic_Solvents->Minimize_Solvent mitigated by Conjugation_Process Conjugation Process Optimization Conjugation_Process->Solid_Phase Conjugation_Process->Control_DAR Conjugation_Process->Minimize_Solvent Formulation_Dev Formulation Development Formulation_Dev->Optimize_pH Add_Excipients Add Excipients (sugars, surfactants) Formulation_Dev->Add_Excipients Buffer_Selection Buffer Selection (e.g., Histidine) Formulation_Dev->Buffer_Selection Handling_Storage Handling & Storage Handling_Storage->Temp_Control Handling_Storage->Avoid_Agitation Handling_Storage->Controlled_FT

Caption: Causes and mitigation strategies for ADC aggregation.

Experimental Workflow: Troubleshooting ADC Aggregation

Troubleshooting_Workflow cluster_immediate Troubleshoot Conjugation cluster_gradual Troubleshoot Formulation start Observation: ADC Aggregation quantify 1. Quantify Aggregation (SEC, DLS) start->quantify immediate Immediate Aggregation (Post-Conjugation)? quantify->immediate gradual Gradual Aggregation (During Storage)? quantify->gradual check_solvent Check Co-solvent % immediate->check_solvent Yes screen_pH pH Screening gradual->screen_pH Yes check_pH Check Reaction pH check_solvent->check_pH solid_phase Implement Solid-Phase Conjugation check_pH->solid_phase reanalyze 2. Re-analyze Optimized ADC solid_phase->reanalyze screen_excipients Excipient Screening (sugars, surfactants) screen_pH->screen_excipients temp_study Temperature Stability Study screen_excipients->temp_study temp_study->reanalyze end Stable ADC reanalyze->end

Caption: Workflow for troubleshooting ADC aggregation issues.

References

Technical Support Center: Optimizing DM1-MCC-PEG3-biotin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DM1-MCC-PEG3-biotin and similar thiol-reactive conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

A1: The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] This range ensures high selectivity for thiol groups over other nucleophilic groups like amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, and the rate of maleimide (B117702) hydrolysis increases, which can reduce conjugation efficiency.[2][3]

Q2: My maleimide reagent (this compound) is not reacting, or the yield is very low. What are the common causes?

A2: Low or no conjugation efficiency can be attributed to several factors:

  • Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, which is accelerated at higher pH.[2][3] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[3][4]

  • Oxidized or Inaccessible Thiols: The target thiol groups on your biomolecule (e.g., cysteine residues) may have oxidized to form disulfide bonds, which are unreactive with maleimides.[5][6] A pre-reduction step is often necessary.

  • Incorrect Molar Ratio: The molar excess of the maleimide reagent may be too low. A 10-20 fold molar excess is a common starting point, but this should be optimized for each specific application.[4][5]

Q3: How can I prevent the re-oxidation of thiols after reduction?

A3: To prevent the reformation of disulfide bonds after reduction, it is recommended to:

  • Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling an inert gas like nitrogen or argon through them.[5][6]

  • Use Chelating Agents: Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[5]

  • Work Under Inert Atmosphere: Perform the reduction and conjugation reactions under an inert atmosphere (e.g., in a glove box or by flushing vials with nitrogen or argon).[7][8][9]

Q4: What are the potential side reactions, and how can they be minimized?

A4: Besides maleimide hydrolysis, other side reactions include:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines like those on lysine residues.[2][3] To avoid this, maintain the pH between 6.5 and 7.5.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is reversible, especially in the presence of other thiols.[2][3] This can lead to payload migration in vivo. To create a more stable bond, the thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH to 8.5-9.0.[3]

  • Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring, which is more prominent at physiological or higher pH.[3][5][10] Performing the conjugation at a more acidic pH (e.g., pH 5.0) can prevent this by keeping the N-terminal amine protonated.[5][10]

Q5: Which reducing agent is best for reducing disulfide bonds prior to maleimide conjugation?

A5: TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent.[5][9] Unlike DTT (dithiothreitol), TCEP does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[5][9] If DTT is used, it must be completely removed (e.g., by dialysis or a desalting column) to prevent it from competing with the target molecule for reaction with the maleimide.[5][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound conjugation process.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Maleimide Hydrolysis: The maleimide group on the this compound has been inactivated by reaction with water.- Prepare maleimide solutions in anhydrous DMSO or DMF and add to the aqueous reaction buffer immediately before starting the conjugation.[3][4]- If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[5]
2. Thiol Oxidation: Free thiols on the target molecule have re-oxidized to form disulfide bonds.- Ensure all buffers are degassed.[5][6]- Add 1-5 mM EDTA to the reaction buffer to chelate metal ions.[5]- Perform the reaction under an inert atmosphere (nitrogen or argon).[7][9]
3. Incomplete Disulfide Reduction: The initial reduction step was not sufficient to generate free thiols.- Increase the molar excess of the reducing agent (e.g., TCEP) to 10-100 fold over the protein.[4][9]- Increase the incubation time for the reduction step (e.g., 30-60 minutes at room temperature).[5]
4. Insufficient Molar Ratio of Maleimide: The concentration of the this compound is too low.- Increase the molar excess of the maleimide reagent. Start with a 10-20 fold excess relative to the thiol-containing molecule.[4][5]
Protein/Biomolecule Aggregation 1. Increased Hydrophobicity: The DM1 payload is hydrophobic, and its conjugation can lead to aggregation.- Optimize the drug-to-antibody ratio (DAR); a lower DAR may prevent aggregation.[]- The PEG3 linker in the reagent is designed to increase hydrophilicity, but if aggregation persists, consider including solubility-enhancing additives like arginine in the buffer.[9]
2. Disruption of Protein Structure: The reduction of disulfide bonds, particularly interchain bonds in antibodies, can lead to chain dissociation or unfolding.- Use site-specific conjugation methods if possible, targeting engineered cysteines rather than reducing structural disulfide bonds.[13]- Perform reduction and conjugation at lower temperatures (e.g., 4°C) to minimize protein denaturation.[6]
Inconsistent Results Between Batches 1. Variability in Free Thiol Content: The extent of disulfide reduction is not consistent.- Quantify free thiols before and after reduction using Ellman's reagent (DTNB) to ensure consistent starting material for each conjugation reaction.[9]
2. Inconsistent Reagent Quality: The this compound reagent may have degraded due to moisture or improper storage.- Use high-quality, fresh reagents. Store maleimide-containing compounds protected from light and moisture at the recommended temperature (typically -20°C).[2][4]
3. Heterogeneity of the Conjugate: Non-specific conjugation to multiple sites (e.g., different cysteine or lysine residues) leads to a heterogeneous mixture.[14][15]- Characterize the final product thoroughly using techniques like mass spectrometry (MS) and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and distribution.[15]- For consistent products, explore site-specific conjugation strategies.[13]
Summary of Recommended Reaction Conditions
Parameter Recommended Range Notes
pH 6.5 - 7.5Balances reaction rate and selectivity.[1][2] Higher pH increases hydrolysis and reaction with amines.[2][3]
Buffer Phosphate (PBS), HEPES, TrisMust be free of thiol-containing compounds.[4][6] Degas buffer prior to use.[5][6]
Reducing Agent TCEP (preferred) or DTTTCEP does not require removal.[5][9] DTT must be removed before adding the maleimide reagent.[5][11]
Molar Excess of Reductant 10 - 100 fold (over protein)Optimize for the specific protein and number of disulfide bonds.[4][9]
Molar Excess of Maleimide 10 - 20 fold (over thiol)A starting point for optimization; higher excess can drive the reaction to completion.[4][5]
Temperature Room Temperature or 4°C4°C may be preferred for sensitive proteins or to slow down side reactions like hydrolysis.[6]
Reaction Time 2 hours to overnightMonitor reaction progress by analytical methods (e.g., HPLC, MS).[4][6]
Additives 1-5 mM EDTATo prevent metal-catalyzed oxidation of thiols.[5]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for the particular protein and desired drug-to-antibody ratio (DAR).

1. Preparation of Protein and Buffers: a. Prepare a conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). b. Thoroughly degas the buffer by applying a vacuum or by bubbling with argon or nitrogen for at least 15 minutes. c. Dissolve the protein (e.g., a monoclonal antibody) in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6][16]

2. Reduction of Disulfide Bonds (if necessary): a. Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the degassed buffer. b. Add TCEP to the protein solution to achieve a 10-100 fold molar excess over the protein.[9] c. Flush the headspace of the reaction vial with argon or nitrogen, cap tightly, and incubate at room temperature for 30-60 minutes.[5][8]

3. Conjugation Reaction: a. Just before use, dissolve the this compound in anhydrous DMSO to a concentration of ~10 mM.[4] b. Add the this compound solution to the reduced protein solution to achieve a 10-20 fold molar excess over the available thiol groups.[4][5] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v). c. Flush the vial again with inert gas, cap, and incubate. Reaction can be performed for 2 hours at room temperature or overnight at 4°C, protected from light.[4][6]

4. Quenching and Purification: a. (Optional) Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration that is in excess of the initial maleimide concentration. b. Purify the resulting conjugate from unreacted this compound and other small molecules. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.[4][5]

5. Characterization: a. Determine the protein concentration (e.g., by UV-Vis at 280 nm). b. Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[15]

Visualizations

G cluster_prep Preparation cluster_reduction Reduction (Optional) cluster_conjugation Conjugation cluster_purification Purification & Analysis process process input input output output decision decision A Prepare Degassed Buffer (pH 6.5-7.5) B Dissolve Protein (1-10 mg/mL) A->B C Add TCEP (10-100x excess) B->C D Incubate (30-60 min, RT) C->D F Add Maleimide Reagent (10-20x excess) D->F E Prepare Fresh DM1-Linker-Biotin in DMSO E->F G Incubate (2h RT or O/N 4°C) Protect from Light F->G H Purify Conjugate (e.g., SEC) G->H I Characterize (DAR, Aggregation) H->I J Final Conjugate I->J

Caption: General experimental workflow for maleimide-thiol conjugation.

G decision decision cause cause solution solution result result start Low Conjugation Yield q1 Was maleimide reagent prepared fresh in DMSO? start->q1 c1 Maleimide Hydrolysis q1->c1 No q2 Were thiols reduced and protected? q1->q2 Yes s1 Prepare maleimide reagent fresh and use immediately c1->s1 s1->q1 c2 Thiol Oxidation or Incomplete Reduction q2->c2 No q3 Is molar ratio of maleimide sufficient? q2->q3 Yes s2 Use degassed buffers, EDTA, and sufficient TCEP. Verify reduction. c2->s2 s2->q2 c3 Low Stoichiometry q3->c3 No end_node Yield Improved q3->end_node Yes s3 Increase molar excess of maleimide (e.g., 10-20x) c3->s3 s3->q3

Caption: Troubleshooting logic for low conjugation yield.

G cluster_reactants Reactants cluster_product Product reactant reactant product product intermediate intermediate thiol Biomolecule-SH (e.g., Cysteine) reaction Michael Addition (pH 6.5-7.5) thiol->reaction maleimide This compound (Maleimide) maleimide->reaction conjugate Stable Thioether Bond (Bioconjugate) reaction->conjugate

Caption: Chemical reaction pathway for thiol-maleimide conjugation.

References

Technical Support Center: Addressing Off-Target Toxicity of DM1-MCC-PEG3-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-MCC-PEG3-biotin conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target toxicity with this compound conjugates?

A1: Off-target toxicity can arise from several factors:

  • Biotin (B1667282) Receptor-Mediated Uptake in Normal Tissues: While many cancer cells overexpress biotin receptors, some normal tissues also express these receptors, leading to unintended uptake of the conjugate.[1][2][3]

  • Premature Cleavage of the Linker: The MCC (maleimidocaproyl) linker is a non-cleavable linker, meaning the drug (DM1) is released primarily through lysosomal degradation of the entire conjugate. However, instability of the conjugate in plasma could lead to premature release of DM1, causing systemic toxicity.[4][5][6]

  • Hydrophobicity of the Conjugate: Increased hydrophobicity can lead to non-specific uptake by cells, contributing to off-target effects. The PEG3 linker helps to improve solubility and reduce this risk.

  • "Bystander Effect" in Normal Tissues: If the DM1 payload is released from the target cell, it could potentially affect neighboring healthy cells. However, the metabolite of a non-cleavable linker like MCC-DM1 is less likely to cross cell membranes and cause a significant bystander effect compared to payloads from cleavable linkers.[7][8][9]

Q2: How does the PEG3 linker influence the off-target toxicity of the conjugate?

A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in mitigating off-target toxicity by:

  • Increasing Hydrophilicity: PEGylation enhances the water solubility of the conjugate, which can prevent aggregation and reduce non-specific uptake by tissues.[10]

  • Improving Pharmacokinetics: The hydrophilic nature of PEG can create a "stealth effect," prolonging the circulation half-life of the conjugate and allowing for more targeted accumulation in biotin receptor-overexpressing tumors.

  • Reducing Steric Hindrance: The PEG spacer can reduce steric hindrance, potentially improving the interaction of the biotin moiety with its receptor.

Q3: What is the mechanism of action of DM1 and how does it contribute to toxicity?

A3: DM1 (a maytansinoid derivative) is a potent microtubule inhibitor. It binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. This potent cytotoxic activity is the source of toxicity if the conjugate is taken up by non-target cells.

Q4: Are there cell lines with varying biotin receptor expression that can be used as models for off-target toxicity studies?

A4: Yes, different cancer cell lines exhibit varying levels of biotin receptor (Sodium-Dependent Multivitamin Transporter, SMVT) expression. For example:

  • High Expression: MCF-7 and MDA-MB-231 (breast cancer) cell lines have been reported to have higher levels of biotin receptor expression.[1]

  • Low Expression: The MDA-MB-157 (breast cancer) cell line has been shown to have markedly lower expression.[1]

  • Non-Cancerous Cell Lines: Cell lines like NIH/3T3 and HEK293T can be used as models for non-cancerous cells with typically lower biotin receptor expression.[11]

Researchers can utilize these cell lines to compare the cytotoxicity of the this compound conjugate and assess its selectivity.

Troubleshooting Guides

Problem 1: High background cytotoxicity in non-target cells.

Possible Causes:

  • Non-specific binding or uptake of the conjugate.

  • Premature release of free DM1 due to conjugate instability.

  • Endogenous biotin in the cell culture medium competing with the conjugate.

Solutions:

  • Optimize Conjugate Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes target cell killing while minimizing off-target effects.

  • Wash Steps: Ensure adequate washing steps are included in your in vitro assays to remove any unbound conjugate.

  • Control Experiments:

    • Include a "no biotin" control group (cells not expressing the biotin receptor or with receptor blocked) to assess non-specific uptake.

    • Treat cells with free DM1 at concentrations equivalent to those expected to be released from the conjugate to understand the direct payload toxicity.

  • Plasma Stability Assay: Assess the stability of the conjugate in plasma to determine if premature drug release is an issue.

  • Biotin-Free Medium: Use biotin-free medium for your experiments to avoid competition for receptor binding.

Problem 2: Inconsistent results between experiments.

Possible Causes:

  • Variability in cell health and passage number.

  • Inconsistent conjugate preparation and storage.

  • Pipetting errors or improper mixing of reagents.

Solutions:

  • Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting an experiment.

  • Conjugate Handling: Aliquot the this compound conjugate upon receipt and store it as recommended to avoid repeated freeze-thaw cycles. Ensure complete solubilization before use.

  • Proper Technique: Use calibrated pipettes and ensure thorough mixing of all solutions. Run replicates for all experimental conditions.[12][13]

Problem 3: High background in biotin-streptavidin based detection assays (e.g., ELISA, Western Blot).

Possible Causes:

  • Non-specific binding of streptavidin or biotinylated reagents.

  • Insufficient blocking.

  • Endogenous biotin in samples.

Solutions:

  • Optimize Reagent Concentrations: Titrate the concentrations of your biotinylated antibody and streptavidin-HRP to find the optimal signal-to-noise ratio.

  • Blocking:

    • Use an appropriate blocking buffer (e.g., 5% BSA in TBST). Ensure the BSA is "ELISA grade" to avoid biotin contamination.[14]

    • Consider using a commercial avidin/biotin blocking kit if endogenous biotin is suspected.

  • Washing: Increase the number and duration of wash steps to remove unbound reagents.

  • Avoid Milk-Based Blockers: Milk contains endogenous biotin and should be avoided as a blocking agent in biotin-streptavidin systems.[14]

Quantitative Data Summary

The following tables summarize cytotoxicity data for DM1 and related conjugates from the literature. Note: This data is for illustrative purposes and may not be directly comparable to the off-target toxicity of this compound. It is crucial to experimentally determine the cytotoxicity profile of your specific conjugate in your cell lines of interest.

Cell LineCompoundIC50Reference
NCI-N87 (HER2+)T-DM182 ± 10 pmol/L[15]
HCC1954 (HER2+)T-DM133 ± 20 pmol/L[15]
5637 (Bladder Cancer)Biotin-Ursolic Acid Conjugate (5c)10.97 µM[16]
T24 (Bladder Cancer)Biotin-Ursolic Acid Conjugate (5c)14.20 µM[16]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of the this compound conjugate on target (biotin receptor-high) and non-target (biotin receptor-low) cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound conjugate in appropriate cell culture medium. Also, prepare serial dilutions of free DM1 as a positive control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the conjugate or free DM1. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Hemolysis Assay

Objective: To assess the potential of the this compound conjugate to cause membrane damage to red blood cells, a general indicator of non-specific cytotoxicity.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Isolation:

    • Centrifuge the blood at 500 x g for 10 minutes.

    • Remove the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Compound Preparation: Prepare serial dilutions of the this compound conjugate in PBS.

  • Incubation:

    • In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the compound dilutions.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Incubate the plate at 37°C for 1-2 hours.

  • Pelleting: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Data Acquisition: Measure the absorbance of the supernatant at 415 nm or 540 nm (wavelength for hemoglobin).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Plasma Stability Assay

Objective: To evaluate the stability of the this compound conjugate in plasma and assess the potential for premature release of the DM1 payload.

Methodology:

  • Plasma Preparation: Obtain fresh plasma (human, rat, or mouse) containing an anticoagulant.

  • Incubation:

    • Incubate the this compound conjugate at a final concentration of 1-10 µM in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining and to detect the presence of any released DM1 or metabolites.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the half-life of the conjugate in plasma.

Visualizations

experimental_workflow cluster_invitro In Vitro Off-Target Toxicity Assessment cytotoxicity Cytotoxicity Assay (MTT/XTT) ic50_target IC50 on Target Cells (Biotin-High) cytotoxicity->ic50_target cytotoxicity->ic50_target ic50_nontarget IC50 on Non-Target Cells (Biotin-Low) cytotoxicity->ic50_nontarget cytotoxicity->ic50_nontarget hemolysis Hemolysis Assay membrane_damage membrane_damage hemolysis->membrane_damage Membrane Damage Potential hemolysis->membrane_damage plasma_stability Plasma Stability Assay conjugate_halflife conjugate_halflife plasma_stability->conjugate_halflife Conjugate Half-life in Plasma plasma_stability->conjugate_halflife

Caption: Experimental workflow for assessing the off-target toxicity of this compound conjugates.

signaling_pathway cluster_uptake Cellular Uptake and Payload Release cluster_action Mechanism of Action conjugate This compound receptor Biotin Receptor (SMVT) conjugate->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking released_dm1 Released DM1 Metabolite lysosome->released_dm1 Lysosomal Degradation tubulin Tubulin released_dm1->tubulin Binding microtubule Microtubule Disruption tubulin->microtubule cell_cycle_arrest G2/M Arrest microtubule->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of this compound conjugates.

troubleshooting_logic start High Background Cytotoxicity in Non-Target Cells cause1 Non-specific Binding/ Uptake? start->cause1 cause2 Premature Payload Release? start->cause2 cause3 Endogenous Biotin Interference? start->cause3 solution1 Optimize Concentration & Wash Steps cause1->solution1 solution2 Perform Plasma Stability Assay cause2->solution2 solution3 Use Biotin-Free Medium cause3->solution3

Caption: Troubleshooting logic for high background cytotoxicity in non-target cells.

References

Technical Support Center: Purifying DM1-MCC-PEG3-Biotin Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DM1-MCC-PEG3-biotin conjugated antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of purifying these highly specific antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugated antibodies, offering potential causes and actionable solutions.

Issue 1: Low-Yield of Purified ADC

Q1: We are experiencing a significant loss of our this compound ADC during the purification process, resulting in a low final yield. What are the potential causes and how can we improve recovery?

A1: Low yield is a frequent challenge in ADC purification, often stemming from a combination of factors related to the conjugation and purification methods themselves. The crude reaction mixture's heterogeneity, containing unconjugated antibody, various Drug-to-Antibody Ratio (DAR) species, and free payload, makes separation complex.[1] Aggressive purification strategies aimed at achieving high purity can inadvertently lead to product loss.[1]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
ADC Precipitation during HIC Loading: The high salt concentrations required for Hydrophobic Interaction Chromatography (HIC) can sometimes cause the ADC to precipitate, especially with hydrophobic payloads like DM1. Screen a range of salt concentrations (e.g., 0.5 M to 1.5 M ammonium (B1175870) sulfate) to find the optimal concentration that ensures binding without precipitation.[2]
Irreversible Binding to Chromatography Resin: Highly hydrophobic, high-DAR species may bind irreversibly to HIC columns.[3] Consider using a less hydrophobic resin (e.g., Butyl vs. Phenyl) or a shallower elution gradient. Adding a mild organic modifier (e.g., isopropanol (B130326) or acetonitrile) to the elution buffer can also facilitate the recovery of more hydrophobic species.
Aggregation and Subsequent Loss during SEC: The conjugation of the hydrophobic DM1 payload can induce aggregation. These aggregates are then removed during Size Exclusion Chromatography (SEC), leading to a lower yield of monomeric ADC. Optimize conjugation conditions (e.g., pH, temperature, co-solvent concentration) to minimize aggregation from the outset.
Non-specific Binding to Affinity Resin: If using streptavidin affinity chromatography, non-specific binding of the ADC to the resin can occur. Ensure proper blocking of the resin and optimize wash conditions to minimize the loss of bound ADC.
Instability of the Linker-Payload: The this compound linker-payload may have limited stability under certain purification conditions, leading to premature cleavage of the payload and a lower yield of intact ADC.[1] Ensure that buffer pH and temperature are maintained within a stable range for the linker throughout the purification process.
Issue 2: High Levels of Aggregation in the Final Product

Q2: Our purified this compound ADC shows a high percentage of aggregates by SEC analysis. What is causing this and how can we reduce it?

A2: Aggregation is a critical quality attribute to control, as it can impact the efficacy and safety of the ADC. The increased hydrophobicity imparted by the DM1 payload is a primary driver of aggregation in ADCs.[4][5][6]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hydrophobic Interactions: The hydrophobic DM1 molecules on the antibody surface can interact, leading to self-association and aggregation.[4] The conjugation process itself can also expose hydrophobic patches on the antibody.[7]
- Formulation: Screen different formulation buffers with varying pH and excipients (e.g., polysorbates, sugars) to identify conditions that minimize aggregation.
- Hydrophilic Linkers: While the PEG3 component of your linker adds some hydrophilicity, for highly aggregation-prone antibodies, a longer PEG chain might be beneficial in future designs to further shield the hydrophobic payload.
Conjugation Conditions: Unfavorable buffer conditions (e.g., pH near the isoelectric point of the antibody) or the use of organic co-solvents can promote aggregation.[8] Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the molecules physically separated.[8]
Inefficient Purification: Incomplete removal of aggregates during SEC. Ensure the SEC column is properly packed and calibrated. Optimize the flow rate and mobile phase to achieve baseline separation between the monomer and aggregate peaks. The addition of a low concentration of an organic solvent to the SEC mobile phase may help to reduce non-specific interactions with the column.[9]
Biotin-Streptavidin Mediated Aggregation: If using streptavidin-based purification or analysis, the multivalent nature of streptavidin can potentially cross-link biotinylated ADCs, leading to aggregation.[10][11] Use monomeric avidin (B1170675) if this is a concern, or carefully control the ratio of ADC to streptavidin.
Issue 3: Heterogeneity of the Purified ADC (Broad DAR Profile)

Q3: After purification, our this compound ADC still has a broad distribution of DAR species. How can we achieve a more homogeneous product?

A3: Achieving a narrow DAR distribution is crucial for ensuring consistent efficacy and a predictable pharmacokinetic profile. HIC is the primary technique for separating ADC species with different DARs due to the increasing hydrophobicity with higher drug loading.[2][3][12][13]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal HIC Gradient: A steep elution gradient may not provide sufficient resolution to separate different DAR species.
- Gradient Optimization: Develop a shallower salt gradient to improve the separation between peaks corresponding to different DARs.[3]
- Step Elution: Once the elution profile is well-characterized, a step gradient can be employed to selectively elute the desired DAR species, leaving lower and higher DAR species bound to the column.
Inappropriate HIC Resin: The selectivity of the HIC resin can significantly impact the separation of DAR species.
- Resin Screening: Screen a panel of HIC resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether) to find the one that provides the best resolution for your specific ADC.[12]
Co-elution of Species: Different DAR species may have very similar hydrophobicities, leading to co-elution.
- Orthogonal Methods: Consider using an orthogonal chromatography method, such as ion-exchange chromatography (IEX), in addition to HIC. The change in charge upon conjugation can sometimes be exploited for separation.

Frequently Asked Questions (FAQs)

Q4: What is a typical multi-step purification workflow for a this compound conjugated antibody?

A4: A common purification strategy involves a series of chromatography steps to remove unconjugated materials and to isolate the desired ADC species.

experimental_workflow cluster_0 Crude Conjugation Mixture cluster_1 Purification Steps cluster_2 Final Product Crude Crude Conjugation Mixture (ADC, Free Drug-Linker, Unconjugated Ab, Aggregates) Step1 Step 1: Removal of Free Drug-Linker (e.g., Diafiltration or SEC) Crude->Step1 Initial Cleanup Step2 Step 2: DAR Separation (Hydrophobic Interaction Chromatography - HIC) Step1->Step2 Fractionation Step3 Step 3: Aggregate Removal (Size Exclusion Chromatography - SEC) Step2->Step3 Polishing Final Purified this compound ADC (Homogeneous DAR, Monomeric) Step3->Final Final Formulation

Q5: Can streptavidin affinity chromatography be used for the purification of this compound ADCs?

A5: Yes, the biotin (B1667282) tag allows for purification using streptavidin-based affinity chromatography. This can be a powerful single-step purification method. However, there are important considerations:

  • Binding and Elution: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution challenging without harsh, denaturing conditions that could damage the ADC.[14][15]

  • Alternative Affinity Systems: Consider using engineered streptavidin variants (e.g., Strep-Tactin®) that have a lower binding affinity for biotin, allowing for milder elution conditions with an excess of free biotin.[16] Iminobiotin, a biotin analog that binds to streptavidin at high pH and dissociates at low pH, can also be an option.[17]

  • Potential for Aggregation: As mentioned earlier, the multivalent nature of streptavidin can potentially induce aggregation of the biotinylated ADC.

Q6: What analytical techniques are essential for characterizing the purity of the final this compound ADC product?

A6: A panel of orthogonal analytical methods is crucial to ensure the quality, consistency, and stability of the purified ADC.

Analytical Technique Purpose
Hydrophobic Interaction Chromatography (HIC) To determine the average DAR and the distribution of different DAR species.[2][3][7][13][18]
Size Exclusion Chromatography (SEC) To quantify the percentage of monomer, aggregates, and fragments.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Often used after reduction of the ADC to separate the light and heavy chains to confirm drug conjugation.
Mass Spectrometry (MS) To confirm the identity of the ADC, determine the exact mass of different DAR species, and identify any modifications or degradation products.[7][18]
UV-Vis Spectroscopy To determine the protein concentration and estimate the average DAR.[19]
Enzyme-Linked Immunosorbent Assay (ELISA) To assess the binding activity of the ADC to its target antigen and to quantify any free payload.[19]

Experimental Protocols

Protocol 1: Purification of this compound ADC using HIC

This protocol provides a general guideline for separating ADC species based on their DAR. Optimization will be required for your specific antibody and conjugation.

Materials:

  • HIC Column: Phenyl or Butyl-functionalized resin

  • Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate (B86663), pH 7.0

  • Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0

  • ADC Sample: Crude or partially purified this compound ADC

Procedure:

  • Sample Preparation: Dilute the ADC sample with Buffer A to a final ammonium sulfate concentration that promotes binding without precipitation (typically 0.5 M to 1.0 M).

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Buffer A or a mixture of A and B).

  • Sample Loading: Load the prepared ADC sample onto the column at a controlled flow rate.

  • Wash: Wash the column with 5-10 CVs of the starting mobile phase to remove any unbound material.

  • Elution: Elute the bound ADC using a linear gradient from the starting mobile phase to 100% Buffer B over 20-30 CVs. More hydrophobic, higher DAR species will elute later in the gradient.

  • Fraction Collection: Collect fractions throughout the elution and analyze them by SEC and HIC-HPLC to identify the fractions containing the desired DAR species.

  • Column Regeneration and Storage: Regenerate the column with a high concentration of organic solvent or a cleaning-in-place solution as recommended by the manufacturer, and store in an appropriate buffer (e.g., 20% ethanol).

Protocol 2: Removal of Aggregates using SEC

This protocol describes the separation of monomeric ADC from aggregates.

Materials:

  • SEC Column: Appropriate for the size of the antibody (e.g., 300 Å pore size)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that maintains ADC stability.

  • Purified ADC Fractions: Pooled fractions from HIC containing the desired DAR species.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

  • Sample Loading: Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and to assess the purity of the monomeric ADC.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_aggregation High Aggregation Troubleshooting cluster_dar Broad DAR Troubleshooting Start Start: Assess Purified ADC Quality LowYield Low Yield? Start->LowYield HighAggregation High Aggregation? LowYield->HighAggregation No CheckPrecipitation Check for precipitation during HIC loading LowYield->CheckPrecipitation Yes BroadDAR Broad DAR Profile? HighAggregation->BroadDAR No OptimizeFormulation Optimize formulation buffer (pH, excipients) HighAggregation->OptimizeFormulation Yes End Purification Successful BroadDAR->End No OptimizeHICGradient Optimize HIC gradient (shallower gradient, step elution) BroadDAR->OptimizeHICGradient Yes OptimizeHICElution Optimize HIC elution (shallower gradient, organic modifier) CheckPrecipitation->OptimizeHICElution OptimizeConjugation Optimize conjugation to reduce aggregation OptimizeHICElution->OptimizeConjugation OptimizeConjugation->HighAggregation SolidPhaseConjugation Consider solid-phase conjugation OptimizeFormulation->SolidPhaseConjugation OptimizeSEC Optimize SEC conditions (flow rate, mobile phase) SolidPhaseConjugation->OptimizeSEC OptimizeSEC->BroadDAR ScreenHICResins Screen different HIC resins OptimizeHICGradient->ScreenHICResins OrthogonalMethod Consider orthogonal method (e.g., IEX) ScreenHICResins->OrthogonalMethod OrthogonalMethod->End

References

impact of PEG spacer length on DM1 conjugate efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs), specifically focusing on the impact of polyethylene (B3416737) glycol (PEG) spacer length on the efficacy of DM1 (Mertansine) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG spacer in a DM1 ADC?

A1: The primary role of a PEG spacer in a DM1 ADC is to improve the overall physicochemical and pharmacological properties of the conjugate.[1] Many potent cytotoxic payloads like DM1 are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from the body.[2][3] A hydrophilic PEG spacer helps to:

  • Increase Hydrophilicity: The PEG chain creates a "hydration shell" around the hydrophobic DM1 payload, which mitigates aggregation and improves solubility, especially at higher drug-to-antibody ratios (DARs).[2][4][5]

  • Enhance Pharmacokinetics (PK): By increasing the ADC's hydrodynamic size, PEGylation reduces renal clearance, leading to a longer plasma half-life.[][7][8] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[7]

  • Provide Steric Hindrance: The flexible PEG chain acts as a physical shield, preventing hydrophobic interactions between adjacent ADC molecules and reducing the likelihood of aggregation.[4]

  • Reduce Immunogenicity: The PEG spacer can shield the payload and parts of the antibody from the immune system, potentially lowering the risk of an immune response.[5][7]

Q2: How does PEG spacer length affect the Drug-to-Antibody Ratio (DAR)?

A2: The effect of PEG spacer length on the achievable DAR can be complex and depends on the specific antibody, payload, and conjugation chemistry used.[9] In some cases, a longer PEG spacer can improve the solubility of the drug-linker complex, facilitating conjugation and allowing for a higher DAR without causing aggregation.[5][9] However, in other instances, particularly with certain conjugation chemistries or inaccessible conjugation sites, a very long PEG spacer might create steric hindrance that can actually lower the conjugation efficiency, resulting in a lower average DAR.[9] Therefore, the optimal PEG length to achieve a desired DAR must be determined empirically for each specific ADC.[9]

Q3: What is the typical trade-off observed between PEG spacer length and in vitro vs. in vivo efficacy?

A3: A common trade-off is that while longer PEG spacers generally improve pharmacokinetic properties and in vivo efficacy, they can sometimes lead to decreased in vitro potency.[1][7]

  • In Vitro Potency: Longer PEG chains can sometimes cause steric hindrance, which may slightly impair the ADC's ability to bind to its target cell receptor or hinder its internalization, leading to a higher IC50 value (lower potency) in cell-based assays.[10][11]

  • In Vivo Efficacy: The improved PK profile (longer half-life, reduced clearance) conferred by longer PEG spacers often leads to greater tumor accumulation over time.[7][12] This enhanced drug exposure at the tumor site frequently translates to superior antitumor activity in animal models, despite potentially lower in vitro potency.[3][12] The optimal PEG length represents a balance between these factors to maximize the therapeutic index.[1]

Q4: Why does a longer PEG spacer sometimes decrease in vitro cytotoxicity?

A4: A longer PEG spacer can decrease in vitro cytotoxicity for several reasons, primarily related to steric hindrance. The extended, flexible PEG chain might partially obstruct the antibody's antigen-binding site, slightly reducing its affinity for the target receptor on the cancer cell. Additionally, the bulky PEG chain could slow down the rate of ADC internalization into the cell or interfere with the subsequent release of the DM1 payload within the lysosome.[10][11] This can lead to a reduction in the amount of active drug reaching its intracellular target (tubulin) over the typical duration of an in vitro assay, resulting in a higher IC50 value.[11][13]

Q5: How does PEG spacer length influence the pharmacokinetics (PK) of a DM1 conjugate?

A5: PEG spacer length has a significant impact on the PK of a DM1 conjugate. Generally, increasing the PEG length leads to:

  • Slower Plasma Clearance: The increased hydrodynamic volume of the PEGylated ADC reduces its rate of clearance by the kidneys.[2][12]

  • Longer Plasma Half-Life: Reduced clearance directly results in a longer circulation half-life, allowing the ADC more time to distribute to and accumulate in tumor tissues.[2][7] Studies have shown a clear relationship where longer PEG chains result in slower clearance, although a threshold may be reached (e.g., PEG8) beyond which further increases in length do not provide a significant additional advantage in clearance rates.[12]

Q6: Can the PEG spacer itself cause an immune response?

A6: Yes, while PEG was once considered non-immunogenic, there is growing evidence that it can elicit an immune response.[14][15] Pre-existing anti-PEG antibodies have been found in a portion of the human population, likely due to widespread exposure to PEG in cosmetics, foods, and pharmaceuticals.[14][16] The presence of these antibodies can lead to accelerated blood clearance (ABC) of the PEGylated ADC and, in some cases, hypersensitivity reactions.[14][15] This is a critical consideration in the clinical development of PEGylated therapeutics.

Troubleshooting Guides

Problem: My PEGylated DM1 conjugate shows high aggregation after conjugation and purification.
  • Possible Cause 1: Insufficient PEG Length. The DM1 payload is highly hydrophobic. If the PEG spacer is too short, it may not provide enough of a hydrophilic shield to prevent intermolecular hydrophobic interactions, leading to aggregation, especially at a high DAR.[4][7]

  • Solution 1: Synthesize and test conjugates with longer PEG spacers (e.g., PEG8, PEG12, or PEG24).[12] The increased length provides greater steric hindrance and a more substantial hydration shell to improve solubility.[4][5]

  • Possible Cause 2: High Drug-to-Antibody Ratio (DAR). Even with a PEG spacer, a very high DAR (e.g., >8) can introduce enough hydrophobicity to overwhelm the solubilizing effect of the linker, causing the ADC to aggregate.[5]

  • Solution 2: Optimize the conjugation reaction to target a lower average DAR (typically 2-4 is considered a good balance of potency and stability).[5] Alternatively, if a high DAR is required, use a branched or multi-arm PEG linker, which can more effectively shield multiple hydrophobic payloads.[17]

  • Possible Cause 3: Buffer Conditions. The pH, ionic strength, or presence of certain salts in the formulation buffer can influence protein stability and lead to aggregation.

  • Solution 3: Perform a buffer screen to identify optimal formulation conditions for your specific ADC. Use Size Exclusion Chromatography (SEC) to monitor aggregation levels in different buffers.

Problem: I'm observing a lower-than-expected Drug-to-Antibody Ratio (DAR) with a long PEG spacer.
  • Possible Cause: Steric Hindrance. A very long and flexible PEG chain on the drug-linker complex might physically block access to the intended conjugation sites on the antibody (e.g., cysteine or lysine (B10760008) residues), especially if those sites are in partially hindered locations.[9]

  • Solution: While seemingly counterintuitive, test a PEG spacer of intermediate length (e.g., PEG4 or PEG8) that may provide a better balance between drug-linker solubility and access to the conjugation site.[9] Alternatively, consider using a more reactive conjugation chemistry that is less sensitive to steric hindrance.

Problem: My DM1 conjugate with a long PEG spacer has poor in vitro potency compared to one with a shorter spacer.
  • Explanation: This is an expected potential outcome and a known trade-off in ADC design.[7][10] The longer PEG chain can introduce steric hindrance that slightly reduces binding affinity or slows the rate of ADC internalization and subsequent payload release inside the cell.[11]

  • Action: Do not discard the conjugate based on in vitro data alone. The primary benefit of the longer PEG spacer is the anticipated improvement in pharmacokinetics and, consequently, in vivo efficacy.[12] Proceed with in vivo studies in a relevant tumor xenograft model to assess the overall therapeutic index, as the improved tumor accumulation may more than compensate for the lower in vitro potency.[1][7]

Problem: The in vivo efficacy of my ADC does not correlate with its in vitro cytotoxicity.
  • Possible Cause: Dominance of Pharmacokinetics. This is a classic ADC scenario where PK properties, heavily influenced by the PEG spacer, are the dominant driver of in vivo success. An ADC with a long PEG spacer might have a higher IC50 (in vitro) but a much longer half-life (in vivo).[12] This extended circulation allows for greater accumulation of the cytotoxic payload in the tumor over time, leading to superior antitumor effect compared to a fast-clearing ADC that was more potent in vitro.[7][12]

  • Action: Analyze the full PK profile of your conjugates. The Area Under the Curve (AUC), which represents total drug exposure, is often a better predictor of in vivo efficacy than the in vitro IC50 value. The optimal PEG length is one that maximizes the therapeutic window by balancing PK, efficacy, and toxicity.[12]

Quantitative Data Summary

The selection of a PEG spacer length involves balancing its effects on solubility, stability, pharmacokinetics, and potency. The following tables summarize general trends observed in preclinical studies.

Table 1: Impact of PEG Spacer Length on ADC Physicochemical and In Vitro Properties

PEG Length CategoryTypical PEG UnitsImpact on Hydrophilicity & AggregationPotential Impact on In Vitro Potency (IC50)
Short PEG2 - PEG4Moderate improvement; may be insufficient for high DARs or very hydrophobic payloads.Generally higher potency (lower IC50) due to less steric hindrance.[10][11]
Medium PEG8 - PEG12Good improvement; often provides an optimal balance for solubility and stability.[12]May see a slight decrease in potency compared to shorter linkers.
Long PEG18 - PEG24+Excellent improvement; effectively mitigates aggregation even with high DARs.[3][12]Often associated with a noticeable decrease in potency (higher IC50).[7][11]

Table 2: Impact of PEG Spacer Length on ADC In Vivo Performance

PEG Length CategoryPlasma Half-Life (t½)Plasma ClearanceTypical In Vivo Antitumor Efficacy
Short ShorterFasterMay be limited due to rapid clearance and suboptimal tumor exposure.[18]
Medium LongerSlower; a threshold is often reached where further increases in length yield diminishing returns.[12]Often shows significantly improved efficacy over shorter linkers due to better PK.[12]
Long LongestSlowestCan provide the best efficacy, assuming the in vitro potency was not too compromised.[3]

Note: These are general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and tumor model and must be determined empirically.[7]

Experimental Protocols

Protocol 1: ADC Conjugation (via Thiol-Maleimide Chemistry)

This protocol outlines a common method for conjugating a maleimide-functionalized PEG-DM1 linker to a monoclonal antibody with reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 1-2 hours to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Preparation:

    • Dissolve the Maleimide-PEG-DM1 linker-payload in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the dissolved linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5- to 10-fold.

    • Ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to maintain antibody integrity.[19]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or tangential flow filtration.[20]

    • Collect fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.[19]

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[19]

    • Assess ADC purity and aggregation levels by SEC.[20]

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT-based)

This protocol measures the dose-dependent cytotoxic effect of the ADC on a target cancer cell line.

  • Cell Seeding:

    • Culture the target cancer cell line expressing the antigen of interest in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with varying PEG lengths), a non-targeting control ADC, and an unconjugated antibody in cell culture media.

    • Remove the old media from the cells and add the ADC dilutions.

    • Incubate the plates for a specified period (typically 72 to 96 hours).[7]

  • Viability Assessment:

    • Add a viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to untreated control wells to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each conjugate.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol assesses the clearance and half-life of the ADC in an animal model.

  • Animal Model:

    • Use healthy mice or rats (e.g., Balb/c mice or Sprague-Dawley rats).[1]

  • Administration:

    • Administer the ADCs with varying PEG linker lengths intravenously (e.g., via tail vein injection) at a defined dose (e.g., 5 mg/kg).[1]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 1 week) post-injection.[1]

  • Sample Processing:

    • Process the blood samples to isolate plasma.

  • Quantification:

    • Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated ELISA method.[1]

  • Data Analysis:

    • Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Structure Ab Monoclonal Antibody Linker PEG Spacer Ab->Linker Conjugation Site (e.g., Cysteine) Payload DM1 Payload (Hydrophobic) Linker->Payload

Caption: General structure of a DM1 Antibody-Drug Conjugate with a PEG spacer.

ADC_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Reduction 1. Antibody Reduction (TCEP) Conjugation 2. Conjugation with Maleimide-PEG-DM1 Ab_Reduction->Conjugation Purification 3. Purification (e.g., SEC) Conjugation->Purification DAR_Analysis 4. DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis 5. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis In_Vitro 6. In Vitro Cytotoxicity Assay Aggregation_Analysis->In_Vitro In_Vivo 7. In Vivo Efficacy & PK Study In_Vitro->In_Vivo

Caption: Experimental workflow for ADC synthesis and characterization.

PEG_Tradeoffs Logical Trade-offs in Selecting PEG Spacer Length cluster_pros_long Advantages cluster_cons_long Disadvantages Long_PEG Longer PEG Spacer Improved_PK Improved PK (Longer Half-Life) Long_PEG->Improved_PK + Reduced_Agg Reduced Aggregation & Higher DAR Potential Long_PEG->Reduced_Agg + Improved_InVivo Improved In Vivo Efficacy Long_PEG->Improved_InVivo + Lower_InVitro Potentially Lower In Vitro Potency Long_PEG->Lower_InVitro - Steric_Hindrance Steric Hindrance Issues Long_PEG->Steric_Hindrance - Short_PEG Shorter PEG Spacer Short_PEG->Improved_PK - Short_PEG->Lower_InVitro +

Caption: Logical trade-offs in selecting PEG spacer length for a DM1 conjugate.

ADC_Internalization Simplified ADC Internalization & Payload Release ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Microtubule Target DM1->Tubulin 5. Binds Target Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis 6. Mitotic Arrest

Caption: Simplified pathway of ADC internalization and DM1 payload release.

References

Technical Support Center: Enhancing the Therapeutic Index of DM1-Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development and experimental evaluation of DM1-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

ADC Design and Optimization

  • Q1: How can the therapeutic index of a DM1-ADC be improved at the design stage?

    A1: Improving the therapeutic index of a DM1-ADC begins with optimizing its core components: the payload, linker, and conjugation strategy. Key strategies include:

    • Payload Modification: Developing next-generation maytansinoid payloads with improved properties. For example, DM21, a maytansinoid payload with a stable peptide linker, has demonstrated a high degree of bystander activity and a favorable toxicity profile in preclinical models[1].

    • Linker Engineering: Utilizing hydrophilic linkers can reduce the hydrophobicity of the ADC, which may otherwise lead to aggregation and accelerated clearance[2][3]. Incorporating polyethylene (B3416737) glycol (PEG) moieties is a common approach to increase hydrophilicity[2][3][4].

    • Site-Specific Conjugation: Moving away from traditional, random lysine (B10760008) conjugation to site-specific methods can produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR)[2][5][6][7]. This leads to improved pharmacokinetic profiles and a wider therapeutic window[6][8]. Engineered cysteine residues or the incorporation of unnatural amino acids are common site-specific conjugation techniques[7][9].

    • Optimizing Drug-to-Antibody Ratio (DAR): A lower DAR may reduce DAR-dependent clearance and improve overall tumor uptake and tolerability[10]. The optimal DAR is a balance between efficacy and toxicity.

  • Q2: What are the advantages of next-generation maytansinoid payloads compared to DM1?

    A2: Next-generation maytansinoid payloads, such as DM21, are designed to overcome some of the limitations of earlier payloads like DM1 and DM4. For instance, DM21 is part of a linker-payload combination (DM21-C) that includes a stable tripeptide linker. This design allows for efficient release of hydrophobic metabolites, leading to enhanced bystander killing of neighboring antigen-negative tumor cells[1][11]. This is a significant advantage in treating heterogeneous tumors[12].

  • Q3: How does the choice of linker impact the performance of a DM1-ADC?

    A3: The linker is a critical component that influences the stability, efficacy, and toxicity of an ADC[6].

    • Stability: The linker must be stable enough in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity[13][14]. Non-cleavable linkers, like the thioether linker in T-DM1, release the payload upon lysosomal degradation of the antibody[7][13][15].

    • Payload Release: Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH or lysosomal proteases)[6].

    • Hydrophilicity: The hydrophobicity of the linker-drug combination can impact ADC aggregation and pharmacokinetics[2][3]. Hydrophilic linkers can improve solubility and reduce aggregation, potentially leading to a better safety profile[2][].

Troubleshooting Guides

Preclinical Evaluation: In Vitro Assays

  • Problem: High variability in in vitro cytotoxicity assays.

    • Possible Cause 1: Heterogeneous ADC population.

      • Troubleshooting: If using a randomly conjugated ADC, consider that the heterogeneous mixture of species with different DARs can lead to inconsistent results[5][8]. Characterize the DAR distribution of your ADC batch using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry[17]. For future ADCs, consider implementing site-specific conjugation methods to generate a more homogeneous product[2][6][7].

    • Possible Cause 2: Inconsistent cell health and seeding density.

      • Troubleshooting: Ensure consistent cell passage number, viability, and seeding density across all plates. Monitor cell health and morphology prior to and during the experiment.

    • Possible Cause 3: Issues with ADC stability in culture media.

      • Troubleshooting: Evaluate the stability of your ADC in the cell culture medium over the time course of the assay. Premature deconjugation could lead to unintended effects.

  • Problem: Lack of bystander effect observed in co-culture assays.

    • Possible Cause 1: Use of a non-cleavable linker with a charged payload metabolite.

      • Troubleshooting: ADCs with non-cleavable linkers, such as T-DM1, release a payload-linker-amino acid complex (e.g., Lys-MCC-DM1) after lysosomal degradation. This complex is often charged and cannot efficiently cross cell membranes to kill neighboring cells[18][19]. To achieve a bystander effect, consider using a cleavable linker designed to release a membrane-permeable payload[18][20].

    • Possible Cause 2: Insufficient payload release or potency.

      • Troubleshooting: Confirm that the ADC is being internalized and the payload is being released in the antigen-positive cells. The potency of the released payload must be sufficient to kill the bystander cells at the concentrations achieved through diffusion.

Preclinical Evaluation: In Vivo Models

  • Problem: Unexpected toxicity in animal models.

    • Possible Cause 1: Premature payload release.

      • Troubleshooting: The linker may be unstable in circulation, leading to systemic exposure to the potent DM1 payload. Evaluate the in vivo stability of the ADC by measuring the levels of conjugated ADC and free payload in plasma over time[21][22][23]. Consider using a more stable linker.

    • Possible Cause 2: Off-target uptake of the ADC.

      • Troubleshooting: The hydrophobicity of the ADC can lead to non-specific uptake by tissues like the liver, causing toxicity[3]. Using a more hydrophilic linker can mitigate this issue[2].

    • Possible Cause 3: On-target, off-tumor toxicity.

      • Troubleshooting: The target antigen may be expressed at low levels on normal tissues. A thorough target expression analysis in relevant tissues is crucial. Reducing the binding affinity of the antibody to its target has been explored as a strategy to improve the therapeutic index in such cases[24].

  • Problem: Suboptimal efficacy in xenograft models.

    • Possible Cause 1: Poor tumor penetration.

      • Troubleshooting: The large size of ADCs can limit their penetration into solid tumors. Co-administration of the ADC with the unconjugated antibody has been shown to improve tumor penetration and efficacy in some models[10].

    • Possible Cause 2: Development of drug resistance.

      • Troubleshooting: Tumors can develop resistance to DM1-ADCs through various mechanisms, including reduced HER2 expression, impaired lysosomal function, or upregulation of drug efflux pumps[25][26][27][28][29]. Analyze the expression of the target antigen and lysosomal function markers in resistant tumors. Consider combination therapies to overcome resistance[27][30].

Addressing Drug Resistance

  • Q4: What are the common mechanisms of resistance to T-DM1 and how can they be addressed?

    A4: Resistance to T-DM1 is a significant clinical challenge[25][28]. Key mechanisms include:

    • Reduced Target Expression: Downregulation of the HER2 receptor on the cell surface can limit ADC binding and internalization[27][29].

    • Impaired Intracellular Trafficking and Lysosomal Degradation: T-DM1 resistance can arise from inefficient trafficking of the ADC to the lysosome or reduced lysosomal proteolytic activity, which prevents the release of the active DM1 payload[25][26][28].

    • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1/P-gp, can actively pump the DM1 payload out of the cell[25][29].

    • Altered Tubulin Binding: While less common, mutations in tubulin could potentially confer resistance to DM1's mechanism of action.

    Strategies to overcome resistance include:

    • Developing novel ADCs: Next-generation ADCs with different payloads or linkers may be effective against T-DM1 resistant tumors[31][32]. For example, ADCs with payloads that are not substrates for MDR1 could overcome resistance mediated by this transporter.

    • Combination Therapies: Combining T-DM1 with other agents, such as tyrosine kinase inhibitors (TKIs) or chemotherapy, can help overcome resistance[30][33][34][35]. For instance, some chemotherapeutic agents can upregulate the expression of the target antigen[34][35].

Combination Strategies

  • Q5: What are the rationales for combining DM1-ADCs with other therapies?

    A5: Combining DM1-ADCs with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance[30].

    • Combination with Chemotherapy: Certain chemotherapies can synergize with DM1-ADCs. For example, gemcitabine (B846) has been shown to upregulate HER2 expression, potentially sensitizing pancreatic cancer cells to T-DM1[34][35]. However, overlapping toxicities need to be carefully managed[35].

    • Combination with Targeted Therapies: Combining T-DM1 with other HER2-targeted agents like pertuzumab or TKIs such as lapatinib (B449) has been explored to achieve a more complete blockade of the HER2 pathway[33][35].

    • Combination with Immunotherapy: There is growing interest in combining ADCs with immune checkpoint inhibitors (ICIs). ADCs can induce immunogenic cell death, which may enhance the anti-tumor immune response and synergize with ICIs[36]. The KATE2 study, which combined T-DM1 with the PD-L1 inhibitor atezolizumab, showed a trend towards improved progression-free survival in patients with PD-L1 positive tumors[36].

Quantitative Data Summary

Table 1: Comparison of T-DM1 with Novel Anti-HER2 ADCs in Patients Previously Treated with Tyrosine Kinase Inhibitors

ADC GroupMedian Progression-Free Survival (months)Objective Response Rate (%)Clinical Benefit Rate (%)
Novel Anti-HER2 ADCs7.054.865.8
T-DM14.022.547.9
Data from a study on HER2-positive metastatic breast cancer patients[31][32].

Table 2: Pharmacokinetic Parameters of T-DM1 in a Phase I Study

Dose Level (mg/kg)Half-life (t1/2) (days)
3.6~3.5
Data from a phase I dose-escalation trial in patients with HER2-positive metastatic breast cancer[37].

Experimental Protocols

Protocol 1: In Vitro Bystander Effect Co-Culture Assay

  • Cell Seeding:

    • Seed antigen-positive cells (e.g., SK-BR-3 for HER2) and antigen-negative cells (e.g., MCF7) in a 96-well plate. The ratio of antigen-positive to antigen-negative cells should be optimized based on the experimental question.

    • Include monoculture wells for each cell line as controls.

  • ADC Treatment:

    • The following day, treat the cells with serial dilutions of the DM1-ADC. Include an untreated control and a control with a non-binding ADC.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment:

    • Assess cell viability using a method that can distinguish between the two cell populations if they are not fluorescently labeled (e.g., CellTiter-Glo® for total viability, followed by analysis of fluorescently labeled cells via imaging or flow cytometry). If using fluorescently labeled cells, direct imaging can quantify the survival of each population[38].

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture wells treated with the ADC to the viability of antigen-negative cells in monoculture wells treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture setting indicates a bystander effect.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Implantation:

    • Implant human tumor cells (e.g., HER2-positive NCI-N87 gastric cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC control, DM1-ADC).

  • ADC Administration:

    • Administer the ADC intravenously at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze body weight changes as a measure of toxicity.

Protocol 3: Pharmacokinetic Analysis of a DM1-ADC

  • Animal Dosing:

    • Administer a single intravenous dose of the DM1-ADC to rodents (e.g., rats) or non-human primates.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) into tubes containing an anticoagulant.

  • Sample Processing:

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Quantify the concentration of different ADC analytes in the plasma samples[22][23][39][40][41]:

      • Total antibody: Measured using a generic human IgG ELISA.

      • Conjugated antibody (ADC): Measured using an ELISA format that captures the antibody and detects with an anti-DM1 antibody[22][23][42].

      • Free payload (DM1): Measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) after protein precipitation or solid-phase extraction[17][21].

  • Pharmacokinetic Modeling:

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental or compartmental analysis software.

Visualizations

Improving_Therapeutic_Index Start Goal: Improve Therapeutic Index of DM1-ADC ADC_Design 1. ADC Design & Optimization Start->ADC_Design Payload Payload Engineering (e.g., DM21) ADC_Design->Payload Linker Linker Modification (Hydrophilic, Stable) ADC_Design->Linker Conjugation Site-Specific Conjugation (Homogeneous DAR) ADC_Design->Conjugation Preclinical_Eval 2. Preclinical Evaluation ADC_Design->Preclinical_Eval In_Vitro In Vitro Assays (Cytotoxicity, Bystander Effect) Preclinical_Eval->In_Vitro In_Vivo In Vivo Models (Efficacy, Toxicity, PK) Preclinical_Eval->In_Vivo Troubleshooting 3. Troubleshooting & Refinement Preclinical_Eval->Troubleshooting Troubleshooting->ADC_Design Iterative Refinement Toxicity Address Unexpected Toxicity Troubleshooting->Toxicity Efficacy Improve Suboptimal Efficacy Troubleshooting->Efficacy Resistance Overcome Resistance Troubleshooting->Resistance Advanced_Strategies 4. Advanced Strategies Troubleshooting->Advanced_Strategies Combination Combination Therapies (Chemo, Targeted, Immuno) Advanced_Strategies->Combination End Clinically Viable DM1-ADC Candidate Advanced_Strategies->End

Caption: Logical workflow for improving the therapeutic index of DM1-ADCs.

DM1_Signaling_and_Resistance cluster_cell Tumor Cell cluster_resistance Resistance Mechanisms ADC_Internalized Internalized ADC-Receptor Complex Lysosome Lysosome ADC_Internalized->Lysosome Trafficking DM1_Release DM1 Payload Release Lysosome->DM1_Release Antibody Degradation Tubulin Tubulin Dimers DM1_Release->Tubulin Binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Internalization Reduced Target Expression or Internalization Receptor Target Receptor (e.g., HER2) Reduced_Internalization->Receptor Lysosomal_Dysfunction Impaired Lysosomal Function Lysosomal_Dysfunction->DM1_Release Drug_Efflux MDR1/P-gp Efflux Pump Drug_Efflux->DM1_Release Exports DM1 ADC_Extracellular DM1-ADC ADC_Extracellular->Receptor Binding Receptor->ADC_Internalized Endocytosis

Caption: DM1-ADC mechanism of action and key resistance pathways.

Experimental_Workflow Start Novel DM1-ADC Construct Characterization 1. Physicochemical Characterization Start->Characterization DAR DAR & Purity (HIC, MS) Characterization->DAR Binding Antigen Binding (ELISA, SPR) Characterization->Binding In_Vitro 2. In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Internalization Internalization Assay In_Vitro->Internalization In_Vivo 3. In Vivo Evaluation In_Vitro->In_Vivo Go/No-Go Decision PK Pharmacokinetics (PK) In_Vivo->PK Efficacy Efficacy (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Candidate Selection In_Vivo->End

References

Technical Support Center: Troubleshooting Steric Hindrance in DM1-MCC-PEG3-Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding steric hindrance encountered during the labeling of biomolecules with DM1-MCC-PEG3-biotin.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound labeling experiment?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or molecular groups impedes a chemical reaction.[1][2] In the context of this compound labeling, the bulky nature of the DM1 payload, the antibody or protein being labeled, or the linker itself can prevent the reactive maleimide (B117702) group (from the MCC linker) from efficiently accessing the target sulfhydryl group (e.g., on a cysteine residue) on the biomolecule.[1][3] This can lead to low labeling efficiency, incomplete conjugation, or non-specific labeling at more accessible sites.[1]

Q2: What are the components of the this compound linker and what are their functions?

A: The this compound linker is a complex molecule with several key components:

  • DM1: A potent microtubule-inhibiting agent used as the cytotoxic payload in antibody-drug conjugates (ADCs).[4][5]

  • MCC (Maleimidocaproyl): A non-cleavable linker that contains a maleimide group, which specifically reacts with sulfhydryl groups to form a stable thioether bond.[][7] The cyclohexane (B81311) ring in the MCC linker can also provide steric hindrance that reduces the rate of hydrolysis of the thioether bond, increasing stability.[8]

  • PEG3 (Polyethylene Glycol, 3 units): A short, flexible polyethylene (B3416737) glycol spacer.[9] The PEG linker increases the solubility of the conjugate, reduces immunogenicity, and, crucially, provides spatial separation between the DM1 and the biomolecule to help overcome steric hindrance.[3][10][11]

  • Biotin: A vitamin that exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin.[5][12] This allows for the targeted delivery of the DM1 payload to cells or tissues that have been pre-targeted with avidin or streptavidin, or for purification and detection purposes.[10][12]

Q3: I am observing low labeling efficiency. What are the likely causes related to steric hindrance?

A: Low labeling efficiency is a common sign of steric hindrance.[1] The primary causes include:

  • Inaccessible Cysteine Residues: The target cysteine residue on your protein may be buried within the protein's three-dimensional structure, making it inaccessible to the maleimide group of the linker.[1]

  • Bulky Neighboring Groups: Other amino acid residues near the target cysteine can physically block the approach of the this compound molecule.

  • Insufficient Linker Length: The PEG3 spacer, while helpful, may not be long enough to overcome the steric barriers presented by your specific protein and the bulky DM1 payload.[3]

Q4: How can I determine if my target cysteine residue is accessible for conjugation?

A: Several methods can be used to assess the accessibility of a target residue:

  • Computational Modeling: Utilize protein structure prediction tools to visualize the three-dimensional structure of your protein and predict the solvent accessibility of cysteine residues.[1]

  • Site-Directed Mutagenesis: If you have a specific conjugation site in mind, you can introduce a cysteine residue at that location and test the labeling efficiency.[1]

  • Mass Spectrometry: This technique can be used to identify which cysteine residues have been successfully labeled after the conjugation reaction.[1]

Q5: What strategies can I employ to overcome steric hindrance in my labeling reaction?

A: Several strategies can be implemented to improve labeling efficiency when steric hindrance is suspected:

  • Optimize Reaction Conditions: Modifying the pH, temperature, and reaction time can sometimes improve accessibility to the target site.[10]

  • Introduce a Longer PEG Linker: If the PEG3 spacer is too short, consider synthesizing or obtaining a custom linker with a longer PEG chain (e.g., PEG6, PEG12). Longer linkers provide greater flexibility and spatial separation.[3][10]

  • Partial Denaturation: In some cases, mild and reversible denaturation of the protein can expose buried cysteine residues. This should be approached with caution to avoid irreversible unfolding and loss of protein function.[1]

  • Protein Engineering: If feasible, re-engineer your protein to place a cysteine residue in a more accessible surface location.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Steric hindrance preventing access to cysteine residues.- Increase the molar excess of this compound.- Optimize reaction time and temperature.- Consider a linker with a longer PEG spacer.[3]
Incomplete reduction of antibody disulfide bonds.- Ensure complete reduction of interchain disulfides using an appropriate reducing agent (e.g., TCEP, DTT).- Remove the reducing agent before adding the maleimide-containing linker.[3]
Protein Aggregation/Precipitation Over-labeling at highly accessible sites, altering the protein's properties.[1]- Reduce the molar excess of the labeling reagent.- Optimize the reaction time to prevent over-conjugation.
The conjugate is inherently less soluble.- The PEG3 linker is designed to improve solubility, but if aggregation persists, a longer PEG chain may be beneficial.[10][11]
Inconsistent Labeling Results Variability in protein folding or disulfide bond reduction.- Standardize protein purification and handling protocols.- Ensure consistent and complete reduction of disulfide bonds before each labeling reaction.
Degradation of the this compound reagent.- Store the reagent under the recommended conditions (typically -20°C, desiccated) and avoid multiple freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound

  • Protein Preparation:

    • If necessary, reduce the disulfide bonds of the antibody or protein to generate free sulfhydryl groups. A common method is to incubate the protein with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

    • Remove the reducing agent using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 5- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[14]

    • Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.

Visualizations

Steric_Hindrance_Concept cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance DM1_Bulky This compound (Bulky Reagent) Protein_Buried Protein with Buried Cysteine DM1_Bulky->Protein_Buried Blocked Access DM1_LongLinker DM1-MCC-PEGn-Biotin (Longer Linker) Protein_Accessible Protein with Accessible Cysteine DM1_LongLinker->Protein_Accessible Successful Conjugation experimental_workflow start Start: Antibody/Protein reduction 1. Disulfide Bond Reduction (e.g., TCEP) start->reduction purify_reduction 2. Remove Reducing Agent (e.g., Desalting Column) reduction->purify_reduction conjugation 3. Conjugation Reaction (Add Linker to Protein) purify_reduction->conjugation prepare_linker Prepare this compound Stock Solution (DMSO/DMF) prepare_linker->conjugation purify_conjugate 4. Purify Conjugate (e.g., SEC) conjugation->purify_conjugate characterization 5. Characterization (DAR, Purity) purify_conjugate->characterization end End: Purified Conjugate characterization->end

References

Validation & Comparative

Validating the In Vitro Cytotoxicity of DM1-MCC-PEG3-Biotin Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and rigorous in vitro validation is a critical step in their development. This guide provides a comparative analysis of the in vitro cytotoxicity of ADCs utilizing the DM1 cytotoxic payload conjugated via a non-cleavable MCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker, a PEG3 (polyethylene glycol) spacer, and a biotin (B1667282) moiety for targeted applications. We will compare this construct to other common ADC alternatives and provide supporting experimental data and protocols.

Understanding the Components: DM1-MCC-PEG3-Biotin

The this compound drug-linker is a sophisticated system designed for targeted cancer cell killing.

  • DM1: A potent tubulin inhibitor, DM1 is a maytansinoid derivative that induces cell cycle arrest and apoptosis by disrupting microtubule dynamics. Its high cytotoxicity makes it a common payload in ADC development.

  • MCC Linker: A non-cleavable thioether linker that connects the DM1 payload to the antibody. Its stability in the bloodstream is a key feature, minimizing off-target toxicity. The payload is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.

  • PEG3 Spacer: A short polyethylene (B3416737) glycol spacer incorporated to improve the hydrophilicity and solubility of the ADC. This can help to reduce aggregation and improve pharmacokinetic properties.

  • Biotin: A small molecule that can be used for targeted delivery strategies, particularly in preclinical research settings, by exploiting the high affinity of biotin for streptavidin or avidin.

Comparative In Vitro Cytotoxicity Data

The in vitro cytotoxicity of an ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for DM1-containing ADCs with different linkers and compares them to ADCs with other payloads. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, target antigen expression levels, and cell lines used.

ADC ConstructLinker TypePayloadTarget Cell LineAntigen ExpressionIC50 (nmol/L)Key Observations
Anti-CD30-MCC-DM1 Non-cleavable (MCC)DM1Karpas 299CD30-positive0.06Highly potent against antigen-positive cells.[1]
Anti-CD30-MCC-DM1 Non-cleavable (MCC)DM1CD30-negative cell linesCD30-negativeInsensitiveDemonstrates high target specificity.[1]
T-DM1 (Trastuzumab-MCC-DM1) Non-cleavable (MCC)DM1NCI-N87HER2-positive0.082Effective against HER2-positive gastric cancer cells.[2]
T-DM1 (Trastuzumab-MCC-DM1) Non-cleavable (MCC)DM1HCC1954HER2-positive0.033Potent against HER2-positive breast cancer cells.[2]
Anti-CD30-vc-MMAE (Brentuximab Vedotin) Cleavable (vc)MMAEKarpas 299CD30-positive0.04Comparable potency to the non-cleavable DM1 ADC in this cell line.[1]
T-DXd (Trastuzumab deruxtecan) CleavableDXdHER2-positive cellsHER2-positiveNot directly comparedKnown for its potent bystander effect.

Note: The IC50 values are presented to illustrate the general potency and should be interpreted in the context of the specific studies they are derived from.

Key Performance Comparisons

Non-Cleavable (MCC) vs. Cleavable Linkers

A critical determinant of an ADC's mechanism of action and its therapeutic window is the nature of the linker.

  • This compound ADCs (Non-cleavable):

    • High Plasma Stability: The non-cleavable MCC linker is highly stable in circulation, which minimizes the premature release of the cytotoxic payload and reduces systemic toxicity.[3]

    • No Bystander Effect: Upon internalization and lysosomal degradation of the antibody, the released payload is Lys-MCC-DM1. This charged metabolite is unable to cross the cell membrane and kill neighboring antigen-negative cells.[4][5] This can be advantageous in reducing off-target toxicity but may be a limitation in treating tumors with heterogeneous antigen expression.

    • Dependence on Internalization: The cytotoxic effect is entirely dependent on the internalization of the ADC by the target cell.

  • ADCs with Cleavable Linkers (e.g., Valine-Citulline):

    • Controlled Payload Release: These linkers are designed to be cleaved by specific enzymes (e.g., cathepsins) that are abundant in the lysosomal compartment of tumor cells.

    • Bystander Effect: If the released payload is membrane-permeable (e.g., MMAE), it can diffuse out of the target cell and kill adjacent antigen-negative tumor cells.[6] This can be beneficial for treating heterogeneous tumors.

    • Potential for Off-Target Toxicity: Less stable linkers may lead to premature payload release in the bloodstream, resulting in off-target toxicities.[3]

The Role of the PEG3 Spacer

The inclusion of a hydrophilic PEG spacer can significantly impact the physicochemical properties of an ADC.

  • Improved Solubility and Reduced Aggregation: The hydrophobic nature of many cytotoxic payloads can lead to ADC aggregation. A PEG spacer increases the overall hydrophilicity of the conjugate, which can improve its solubility and reduce the tendency to aggregate.[7][8]

  • Enhanced Pharmacokinetics: While in vitro cytotoxicity might not be directly and universally impacted by a short PEG linker, improved solubility and reduced aggregation often translate to better in vivo pharmacokinetics, including a longer plasma half-life.[6] Some studies have shown that while in vitro cytotoxicity is maintained, the in vivo efficacy is enhanced with PEGylated linkers.[6]

The Function of the Biotin Moiety

The biotin component in the this compound construct is primarily for targeted delivery in research and preclinical settings.

  • High-Affinity Targeting: Biotin binds with very high affinity to streptavidin and avidin. This interaction can be exploited to direct the ADC to cells or tissues that have been pre-targeted with a streptavidin-conjugated antibody or other targeting moieties.

  • Impact on Cytotoxicity: The biotin moiety itself is not expected to have a direct cytotoxic effect. However, its presence could potentially influence the overall structure and internalization of the ADC, which could indirectly affect its potency. In some systems, biotinylation of a toxin, followed by complexing with streptavidin, has been shown to block non-specific toxicity, which can then be restored by targeted delivery via a biotinylated antibody.[9]

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data is essential for the validation of any ADC. Below is a detailed methodology for a typical cell viability assay.

In Vitro Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the concentration of the ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • This compound ADC and relevant control ADCs

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the this compound ADC and control ADCs in complete culture medium. A typical concentration range might be from 100 nM down to 0.01 pM.

    • Include wells with untreated cells (vehicle control) and cells treated with a non-targeting ADC as controls.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or control solutions.

    • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors like DM1).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the ADC's mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Antigen-Positive and Antigen-Negative Cells treatment Treat Cells with ADCs and Controls cell_seeding->treatment adc_prep Prepare Serial Dilutions of ADCs adc_prep->treatment incubation Incubate for 72-120 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance viability_assay->data_acquisition data_analysis Calculate % Viability and Determine IC50 data_acquisition->data_analysis adc_mechanism Mechanism of Action of a Non-Cleavable DM1 ADC cluster_intracellular Intracellular Space (Tumor Cell) adc DM1-MCC-ADC receptor Target Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking degradation Antibody Degradation lysosome->degradation 4. Lysosomal Processing payload_release Release of Lys-MCC-DM1 degradation->payload_release microtubule_disruption Microtubule Disruption payload_release->microtubule_disruption 5. Target Engagement apoptosis Apoptosis microtubule_disruption->apoptosis 6. Cell Death

References

A Head-to-Head Comparison of ADC Linkers: DM1-MCC-PEG3-biotin vs. SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice of linker impacts stability, solubility, pharmacokinetics, and targeting capabilities. This guide provides an objective comparison of two non-cleavable maytansinoid (DM1) linkers: the conventional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and a more complex construct featuring a polyethylene (B3416737) glycol (PEG) spacer and a biotin (B1667282) moiety (MCC-PEG3-biotin).

At a Glance: Key Structural and Functional Differences

The core of both linkers is the MCC (maleimidocaproyl) or SMCC chemistry, which forms a stable, non-cleavable thioether bond with the DM1 payload. This design ensures that the cytotoxic drug remains attached to the antibody in systemic circulation, minimizing off-target toxicity. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.

The primary distinctions arise from the addition of the PEG3 spacer and the biotin tag in the DM1-MCC-PEG3-biotin construct.

  • SMCC-DM1: A well-established and widely used linker-drug combination, notably utilized in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). It provides high plasma stability.[1][2]

  • This compound: A modified linker designed to enhance the physicochemical properties of the ADC. The PEG3 spacer aims to improve solubility and pharmacokinetics, while the biotin moiety offers additional functionalities for purification, detection, or targeted delivery.[3][4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity
ParameterSMCC-DM1 (Representative Data for T-DM1)This compound (Expected Impact)Reference
Target Cell IC50 Potent; typically in the pM to low nM range on HER2-positive cells.Potency is expected to be similar to SMCC-DM1 as the payload and conjugation chemistry are the same. Some studies suggest long PEG chains can slightly decrease potency due to steric hindrance, but a short PEG3 is less likely to have a significant negative impact.[5][6][7][8]
Antigen-Negative Cell IC50 High; minimal toxicity due to lack of internalization.Expected to have similarly high IC50 values, indicating low off-target cytotoxicity.[5][6][7][8]
Bystander Effect None or very limited. The released metabolite (lysine-MCC-DM1) is charged and cannot readily cross cell membranes.None expected. The non-cleavable nature and the charged metabolite prevent bystander killing.[3][9][10][11][12]
Table 2: Pharmacokinetics
ParameterSMCC-DM1 (Representative Data for T-DM1)This compound (Expected Impact)Reference
Plasma Stability High; stable thioether bond.High; the core MCC linker remains the same. The PEG spacer may further enhance stability.[1][13][14][15][16]
Half-life (t1/2) ~4 days in humans.The hydrophilic PEG3 spacer is expected to increase the hydrodynamic radius and reduce renal clearance, potentially leading to a longer half-life.[1][13][14][17][18]
Clearance 0.676 L/day in humans.PEGylation is known to decrease clearance rates, which would be an anticipated advantage.[1][13][14][18]
Aggregation Hydrophobic payloads can increase the propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).The hydrophilic PEG3 spacer is expected to significantly reduce aggregation, improving formulation stability and potentially allowing for higher DARs.[18][19][20][21][22][23]
Table 3: In Vivo Efficacy and Toxicity
ParameterSMCC-DM1 (Representative Data for T-DM1)This compound (Expected Impact)Reference
Tumor Growth Inhibition Significant tumor growth inhibition in antigen-positive xenograft models.Efficacy is expected to be comparable or potentially enhanced due to improved pharmacokinetics and potentially better tumor penetration.[24][25][26][27][28]
Maximum Tolerated Dose (MTD) Established in preclinical and clinical studies.The improved pharmacokinetic profile and reduced aggregation due to PEGylation may lead to a better safety profile and a higher MTD.[24][25][26][27][28]
Common Toxicities Thrombocytopenia, hepatotoxicity (elevated transaminases).The overall toxicity profile is expected to be driven by the DM1 payload. However, improved pharmacokinetics from PEGylation could potentially mitigate some off-target toxicities.[24][25][26][27][28]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC performance. Below are standard protocols for the key experiments cited.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the ADCs (this compound and SMCC-DM1), unconjugated antibody, and free DM1 payload in complete cell culture medium. Replace the existing medium with the media containing the various treatments.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient for the payload's mechanism of action (e.g., cell cycle arrest for microtubule inhibitors).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot dose-response curves and determine the IC50 values using non-linear regression analysis.

Protocol 2: Pharmacokinetic Study in Mice
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or nude mice).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs to be tested.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.

  • Analyte Quantification: Quantify the concentration of the total antibody and the ADC (conjugated antibody) in the plasma samples using a validated ELISA method.

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Protocol 3: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant a suspension of human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, SMCC-DM1 ADC, this compound ADC).

  • Dosing: Administer the treatments to the respective groups, typically via IV injection, based on a predetermined dosing schedule (e.g., once weekly).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the general health of the mice.

  • Endpoint: The study can be concluded when tumors in the control group reach a specified size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the anti-tumor activity of the ADCs.

Visualization of Mechanisms and Workflows

Mechanism of Action for Non-Cleavable DM1 ADCs

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Binding ADC Binds to Antigen ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Release of Lys-Linker-DM1 Degradation->Release Tubulin Microtubule Disruption Release->Tubulin Active Metabolite Arrest Mitotic Arrest Tubulin->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Intracellular pathway of a non-cleavable DM1-based ADC leading to apoptosis.

Comparative Experimental Workflow

ADC_Comparison_Workflow cluster_constructs ADC Constructs cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis SMCC_DM1 SMCC-DM1 ADC Cytotoxicity Cytotoxicity Assay (IC50) SMCC_DM1->Cytotoxicity Stability Aggregation & Stability (SEC, DLS) SMCC_DM1->Stability PEG_Biotin_DM1 This compound ADC PEG_Biotin_DM1->Cytotoxicity PEG_Biotin_DM1->Stability PK Pharmacokinetics (Mice) Cytotoxicity->PK Stability->PK Efficacy Xenograft Efficacy (TGI) PK->Efficacy Toxicity Toxicity Studies (MTD) Efficacy->Toxicity Data_Analysis Data Comparison & Analysis Toxicity->Data_Analysis

Caption: Logical workflow for the comparative evaluation of the two ADC linkers.

Conclusion

Both SMCC-DM1 and this compound are non-cleavable linker constructs that leverage the high stability of the thioether bond to ensure payload delivery specifically to target cells, thereby minimizing systemic toxicity. The key difference lies in the modifications of the latter.

  • SMCC-DM1 is a proven, effective linker with extensive preclinical and clinical data. Its main limitation can be the potential for aggregation when conjugated with hydrophobic payloads at high DARs.

  • This compound represents a rationally designed evolution of the SMCC linker. The inclusion of a PEG3 spacer is anticipated to confer significant advantages by improving solubility, reducing aggregation, and enhancing pharmacokinetic properties such as a longer half-life and reduced clearance.[17][18] These improvements can lead to a wider therapeutic window. The biotin moiety provides a versatile tool for researchers, facilitating straightforward purification and detection, and opening possibilities for multi-step targeting strategies.

The choice between these two linkers will depend on the specific goals of the drug development program. For a well-characterized antibody and a desire for a straightforward, clinically validated approach, SMCC-DM1 is a strong candidate. However, for developing next-generation ADCs with potentially improved physicochemical properties, enhanced pharmacokinetics, and a wider therapeutic index, the this compound linker offers compelling advantages that warrant investigation.

References

In Vivo Efficacy of DM1-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of different DM1-based antibody-drug conjugates (ADCs). By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to facilitate informed decisions in the development of next-generation targeted cancer therapies.

Comparative Efficacy Data of DM1-Based ADCs

The in vivo performance of ADCs is critically influenced by factors such as the choice of target antigen, the linker technology, and the specific characteristics of the tumor model. Below is a summary of key efficacy data from preclinical studies comparing different DM1-based ADCs.

Target AntigenAntibodyLinkerADCTumor ModelDosing RegimenKey Efficacy OutcomeReference
CD19Anti-CD19SPPAnti-CD19-SPP-DM1RAJI xenograft5 mg/kg, IVSuperior tumor growth inhibition compared to MCC-DM1 counterpart.[1][1]
CD19Anti-CD19MCCAnti-CD19-MCC-DM1RAJI xenograft5 mg/kg, IVLess effective than SPP-DM1 counterpart.[1][1]
CD20Anti-CD20SPPAnti-CD20-SPP-DM1Granta-519 xenograft5 mg/kg, IVShowed significant tumor growth inhibition.[1][1]
CD20Anti-CD20MCCAnti-CD20-MCC-DM1Granta-519 xenograft5 mg/kg, IVEfficacy observed, comparative data with SPP variant provided.[1][1]
CD22RFB4SPPAnti-CD22-SPP-DM1BJAB-luc xenograft~5 mg/kg, IVMore potent than MCC-DM1 ADC at a lower dose.[1][1]
CD22RFB4MCCAnti-CD22-MCC-DM1BJAB-luc xenograft~10 mg/kg, IVRequired a higher dose to achieve comparable efficacy to the SPP-DM1 ADC.[1][1]
CanAgAnti-CanAgSMCCAnti-CanAg-SMCC-DM1COLO 205MDR xenograft300 & 600 µg/kg (conjugated DM1), single IV doseLess effective in multidrug-resistant tumors compared to PEG4Mal linker.[2][2]
CanAgAnti-CanAgPEG4MalAnti-CanAg-PEG4Mal-DM1COLO 205MDR xenograft300 & 600 µg/kg (conjugated DM1), single IV doseMarkedly more effective in eradicating MDR1-expressing tumors.[2][2]
EpCAMAnti-EpCAMSMCCAnti-EpCAM-SMCC-DM1HCT-15, COLO 205MDR xenografts170, 340, 680 µg/kg (conjugated DM1), single IV doseLess potent against MDR1-positive cells and tumors.[2][2]
EpCAMAnti-EpCAMPEG4MalAnti-EpCAM-PEG4Mal-DM1HCT-15, COLO 205MDR xenografts170, 340, 680 µg/kg (conjugated DM1), single IV doseImproved potency against MDR1-positive cells; complete tumor regression at 680 µg/kg in COLO 205MDR.[2][2]
HER2TrastuzumabMCCTrastuzumab Emtansine (T-DM1)L-JIMT-1 lung metastasis modelNot specifiedInhibited tumor growth, but less strongly than T-DXd and Disitamab Vedotin.[3][3]
HER2TrastuzumabMCCTrastuzumab Emtansine (T-DM1)CS xenografts overexpressing HER2Not specifiedHighly active in reducing tumor formation and significantly prolonged survival.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the typical experimental protocols used in the cited studies.

Xenograft Tumor Models
  • Cell Lines: A variety of human cancer cell lines are used, including RAJI and Granta-519 for non-Hodgkin's lymphoma[1], COLO 205 and HCT-15 for colon carcinoma[2], and JIMT-1 for HER2-positive breast cancer[3]. Cell lines expressing high levels of multidrug resistance proteins (e.g., COLO 205MDR) are used to evaluate ADC efficacy against resistant tumors[2].

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice. Tumor growth is monitored regularly, and treatment is initiated when tumors reach a predetermined volume (e.g., 100-150 mm³).[1][2]

ADC Administration and Efficacy Assessment
  • Dosing and Administration: ADCs are administered intravenously (IV) at specified doses and schedules. Dosing can be based on the total ADC concentration (mg/kg) or the amount of conjugated drug (µg/kg).[1][2]

  • Efficacy Endpoints: The primary endpoint for efficacy is typically tumor growth inhibition, measured by caliper measurements of tumor volume over time. Other endpoints may include tumor regression (partial or complete) and overall survival.[2][4][5]

  • Control Groups: Control groups are essential for validating the specificity of the ADC's effect. These groups may include vehicle (e.g., PBS), a non-binding control ADC, or the unconjugated antibody.[1]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in the evaluation of DM1-based ADCs, the following diagrams illustrate the mechanism of action of DM1 and a typical in vivo experimental workflow.

DM1_Mechanism_of_Action cluster_cell Cancer Cell ADC DM1-based ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation 2. Linker Cleavage DM1 Released DM1 Degradation->DM1 3. Payload Release Microtubules Microtubules DM1->Microtubules 4. Binding Disruption Microtubule Disruption Microtubules->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 5. Cell Death

Caption: Mechanism of action of a DM1-based ADC.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis CellCulture Cancer Cell Line Culture Implantation Subcutaneous Tumor Implantation CellCulture->Implantation AnimalModel Immunocompromised Mice AnimalModel->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration (IV) Randomization->Treatment Controls Control Group Administration (Vehicle, Isotype Control) Randomization->Controls TumorMeasurement Regular Tumor Volume Measurement Treatment->TumorMeasurement BodyWeight Body Weight Monitoring (Toxicity) Treatment->BodyWeight Controls->TumorMeasurement Controls->BodyWeight DataAnalysis Data Analysis (Tumor Growth Inhibition, Survival) TumorMeasurement->DataAnalysis BodyWeight->DataAnalysis

Caption: Typical workflow for in vivo efficacy studies of ADCs.

References

Assessing the Serum Stability of DM1-MCC-PEG3-Biotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index, directly influencing both efficacy and off-target toxicity.[1] Premature release of the cytotoxic payload can lead to adverse effects, while a stable linker ensures the drug is delivered specifically to the target cells.[1][2] This guide provides a comparative analysis of the serum stability of DM1-MCC-PEG3-biotin, placing it in the context of other common ADC linker technologies and outlining the experimental methodologies for assessment.

The this compound conjugate combines several key components:

  • DM1: A potent maytansinoid microtubule inhibitor used as the cytotoxic payload.[3]

  • MCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker.[4] ADCs utilizing this linker, such as ado-trastuzumab emtansine (T-DM1), are known for their stability in the bloodstream.[3][4] Drug release relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[4]

  • PEG3 (Polyethylene Glycol): A short polyethylene (B3416737) glycol spacer. PEG linkers are incorporated into ADCs to enhance hydrophilicity, which can improve solubility, stability, and pharmacokinetic properties.[][6][7] This can be particularly beneficial for hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]

  • Biotin: A vitamin that exhibits a strong and specific interaction with avidin (B1170675) and streptavidin, often utilized for targeted drug delivery applications.[8]

Comparative Stability of ADC Linkers

The choice of linker chemistry is paramount to an ADC's performance. Below is a comparison of major linker types and their stability characteristics.

Linker TypeCleavage MechanismGeneral Serum StabilityKey Considerations
MCC (Non-cleavable Thioether) Proteolytic degradation in lysosomesHigh Release of the payload requires internalization and degradation of the antibody. The resulting active catabolite is typically the payload attached to the linker and a single amino acid (e.g., lysine-MCC-DM1).[4][9]
Hydrazone pH-sensitive (acid-labile)Moderate Designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes/lysosomes. However, some plasma instability has been reported.[2]
Disulfide Reduction by glutathione (B108866)Moderate to High Exploits the higher glutathione concentration inside cells compared to the plasma. Stability can be modulated by steric hindrance around the disulfide bond.[2][10]
Peptide (e.g., Val-Cit) Proteolytic cleavage by specific enzymes (e.g., Cathepsin B)High Generally stable in plasma, with specific cleavage by proteases that are often upregulated in the tumor microenvironment or within lysosomes.[2][11]
β-Glucuronide Enzymatic cleavage by β-glucuronidaseHigh Highly stable in plasma and specifically cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[1]

Experimental Assessment of Serum Stability

The stability of an ADC like this compound in serum is typically evaluated through in vitro assays that monitor key parameters over time. The primary methods involve incubating the ADC in serum (e.g., human, mouse, rat) at 37°C and analyzing samples at various time points.[1][12]

Key Methodologies:
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for assessing ADC stability.[13][14][15] It allows for:

    • Intact ADC Analysis: Measurement of the intact ADC to monitor for degradation or aggregation.[13]

    • Drug-to-Antibody Ratio (DAR) Analysis: A decrease in the average DAR over time is a direct indicator of payload deconjugation.[12][13]

    • Quantification of Released Payload: Measurement of the free cytotoxic drug in the serum.[16]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the total antibody and the intact, conjugated ADC. A divergence between these two values over time indicates drug deconjugation.[1][17]

Generalized Experimental Protocol for In Vitro Serum Stability

This protocol outlines a typical workflow for assessing the stability of an ADC in serum.

  • Incubation:

    • The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in serum from the desired species (human, mouse, etc.) at 37°C.[1]

    • Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).[1]

    • Control samples, such as the ADC in a buffer solution, are included to account for non-serum related degradation.[12]

  • Sample Preparation (Immunoaffinity Capture):

    • To isolate the ADC from the complex serum matrix, immunoaffinity capture is commonly employed.[2][14]

    • This can be achieved using Protein A/G beads or by using a biotinylated target antigen immobilized on streptavidin beads to capture the ADC.[18]

  • Analysis by LC-MS:

    • For DAR Analysis: The captured ADC is eluted and analyzed by LC-MS. A decrease in the average DAR over the time course indicates linker instability.[13]

    • For Released Payload Analysis: The supernatant from the capture step can be processed (e.g., protein precipitation or solid-phase extraction) to extract and quantify the free payload.[17]

  • Data Analysis:

    • The percentage of intact ADC remaining or the change in average DAR is plotted against time to determine the stability profile and calculate the half-life of the conjugate in serum.

Visualizing Experimental Workflows

experimental_workflow cluster_incubation Step 1: Incubation cluster_purification Step 2: Immunoaffinity Capture cluster_analysis Step 3: LC-MS Analysis cluster_results Step 4: Data Interpretation start ADC in Serum @ 37°C timepoint_0 T=0h start->timepoint_0 Sample Aliquots timepoint_24 T=24h start->timepoint_24 Sample Aliquots timepoint_72 T=72h start->timepoint_72 Sample Aliquots timepoint_168 T=168h start->timepoint_168 Sample Aliquots capture Isolate ADC from Serum (e.g., Protein A/G beads) timepoint_168->capture elution Elute ADC capture->elution supernatant Collect Supernatant capture->supernatant dar_analysis Intact ADC & DAR Analysis elution->dar_analysis payload_analysis Free Payload Quantification supernatant->payload_analysis stability_profile Determine Stability Profile (Half-life, % Intact ADC) dar_analysis->stability_profile payload_analysis->stability_profile

Caption: Workflow for in vitro ADC serum stability assessment.

Expected Stability of this compound

Based on the individual components, the this compound conjugate is expected to exhibit high serum stability.

  • The MCC linker is non-cleavable and has demonstrated high stability in circulation in clinically approved ADCs like T-DM1.[4] The primary mechanism of payload loss from MCC-linked conjugates is not typically linker cleavage in the plasma but rather the overall clearance of the ADC.[9]

  • The PEG3 spacer is hydrophilic and generally considered stable. Its inclusion is more likely to improve the overall physicochemical properties and pharmacokinetics of the ADC rather than introduce a point of instability.[7][19]

  • The biotin moiety itself is stable. Its impact on the overall ADC stability would primarily relate to any changes it might induce in the ADC's interaction with serum components or its pharmacokinetic profile.

In comparison to ADCs with cleavable linkers, such as those based on hydrazone or some disulfide chemistries, this compound is predicted to show a slower rate of drug deconjugation in serum, leading to a more favorable safety profile with respect to off-target toxicity from prematurely released payload.

stability_comparison cluster_high_stability High Stability cluster_moderate_stability Moderate Stability MCC MCC (Non-cleavable) Peptide Peptide (e.g., Val-Cit) Disulfide Disulfide Hydrazone Hydrazone (pH-sensitive) ADC ADC in Serum ADC->MCC High Resistance to Cleavage ADC->Peptide Resistant to Plasma Proteases ADC->Disulfide Potential for Thiol Exchange ADC->Hydrazone Potential for Hydrolysis

Caption: Conceptual comparison of linker stability in serum.

References

Cleavable vs. Non-Cleavable Linkers for DM1-Based Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design feature in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent cytotoxic agent DM1, a maytansinoid derivative. The selection of the linker profoundly influences the ADC's stability, mechanism of action, efficacy, and toxicity profile.

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1][2] Cleavable linkers are designed to release DM1 from the antibody upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[3][4] In contrast, non-cleavable linkers remain intact, and the release of the active cytotoxic payload relies on the complete proteolytic degradation of the antibody in the lysosome.[3][5] This distinction leads to significant differences in their therapeutic properties.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the performance of DM1-ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 DM1-ADCs

Cell LineLinker TypeLinkerIC50 (ng/mL)Reference
SK-BR-3 (HER2+++)Non-CleavableSMCC10 - 50[6]
JIMT-1 (HER2+)Non-CleavableSMCC>1000[6]
SKBR3 (HER2-positive)Non-CleavableMA-P12-PS>1000[7]
SKOV3 (HER2-positive)Non-CleavableMA-P12-PS>1000[7]

Lower IC50 values indicate higher cytotoxic potency.

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft ModelLinker TypeLinkerDosingTumor Growth Inhibition (TGI)Reference
Human lymphomaCleavableCys-linked disulfide3 mg/kgTumor regression[8]
EpCAM xenograftNon-CleavableSMCC3 mg/kgLess active than cleavable counterparts[9]
EGFR xenograftNon-CleavableSMCC15 mg/kg-[8]
EpCAM xenograftCleavableCX3 mg/kgMore active than SMCC-DM1 at 15 mg/kg[8]

Table 3: Comparative Pharmacokinetics (PK) in Rats

ADCLinker TypeLinkerADC ClearanceTotal Antibody ClearanceReference
anti-CD22-DM1CleavableSPPFasterSimilar to non-cleavable[10]
anti-CD22-DM1Non-CleavableMCCSlowerSimilar to cleavable[10]
anti-HER2-DM1CleavableSPPFasterSimilar to non-cleavable[10]
anti-HER2-DM1Non-CleavableMCCSlowerSimilar to cleavable[10]

Mechanisms of Action and the Bystander Effect

The choice of linker dictates the mechanism of payload delivery and has significant implications for the ADC's ability to induce a "bystander effect" – the killing of neighboring antigen-negative tumor cells.[1][2]

Cleavable Linkers: These linkers, such as disulfide or peptide-based linkers, are designed to be labile in the tumor microenvironment or within the target cell.[3][11] For instance, disulfide linkers are cleaved in the reducing environment of the cell, while peptide linkers are degraded by lysosomal proteases.[3][11] This intracellular release of a membrane-permeable payload like DM1 can allow it to diffuse out of the target cell and kill adjacent antigen-negative cells, which is particularly advantageous in treating heterogeneous tumors.[12][]

Non-Cleavable Linkers: The most common non-cleavable linker used with DM1 is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond.[3][14] ADCs with non-cleavable linkers must be internalized and trafficked to the lysosome, where the entire antibody is degraded, releasing the payload attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[5][15] This resulting charged metabolite is generally cell-impermeable, thus limiting the bystander effect.[1]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[16][17][18][19]

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC constructs (cleavable and non-cleavable DM1-ADCs)

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.[20]

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-mediated cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[20]

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DM1-ADCs in a subcutaneous xenograft mouse model.[21][22][23][24]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells) in a suitable medium (e.g., PBS mixed with Matrigel) into the flank of each mouse.[22]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, cleavable DM1-ADC, non-cleavable DM1-ADC). Administer the ADCs via intravenous injection at a predetermined dose and schedule.[21]

  • Efficacy Assessment: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the mice as indicators of toxicity.[22]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic properties of DM1-ADCs in rats.[25][26][27][28][29]

Materials:

  • Sprague-Dawley rats

  • ADC constructs

  • Equipment for intravenous administration and blood collection

Procedure:

  • Administration: Administer a single intravenous dose of the ADC to each rat.[25]

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, and longer for extended studies) via a suitable method (e.g., tail vein sampling).[25]

  • Sample Processing: Process the blood samples to obtain plasma and store them frozen until analysis.

  • Bioanalysis: Quantify the concentrations of the total antibody, conjugated ADC, and free DM1 in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.[25]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) for each analyte.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes.

Mechanism of a Cleavable Linker DM1-ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-DM1) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Lysosome Lysosome TumorCell->Lysosome 2. Internalization & Trafficking BystanderCell Bystander Cell (Antigen-Negative) Tubulin_bystander Tubulin Disruption (Bystander) BystanderCell->Tubulin_bystander 8. Target Engagement DM1_free Free DM1 Lysosome->DM1_free 3. Linker Cleavage Tubulin Tubulin Disruption DM1_free->Tubulin 4. Target Engagement DM1_diffused Diffused DM1 DM1_free->DM1_diffused 6. Diffusion out of cell Apoptosis Apoptosis Tubulin->Apoptosis 5. Cell Death DM1_diffused->BystanderCell 7. Enters Bystander Cell Apoptosis_bystander Apoptosis (Bystander) Tubulin_bystander->Apoptosis_bystander 9. Bystander Cell Death

Caption: Mechanism of a cleavable linker DM1-ADC and the bystander effect.

Mechanism of a Non-Cleavable Linker DM1-ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-DM1) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Lysosome Lysosome TumorCell->Lysosome 2. Internalization & Trafficking Metabolite Lys-Linker-DM1 (Charged Metabolite) Lysosome->Metabolite 3. Antibody Degradation Tubulin Tubulin Disruption Metabolite->Tubulin 4. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 5. Cell Death Experimental Workflow for ADC Comparison cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Bystander Bystander Effect Assay Bystander->Efficacy Stability Plasma Stability Assay PK Pharmacokinetic Study (Clearance, Half-life) Stability->PK Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Efficacy->Toxicity Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis PK->Data_Analysis Toxicity->Data_Analysis Start ADC Constructs (Cleavable vs. Non-Cleavable) Start->Cytotoxicity Start->Bystander Start->Stability Conclusion Lead Candidate Selection Data_Analysis->Conclusion

References

Evaluating the Bystander Effect of DM1-MCC-PEG3-biotin ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the capacity of an antibody-drug conjugate (ADC) to eliminate not only antigen-positive target cells but also adjacent antigen-negative cells, is a pivotal attribute for therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the DM1-MCC-PEG3-biotin linker-payload system against alternatives with cleavable linkers, supported by experimental data and detailed protocols.

The bystander effect is fundamentally dictated by the ADC's linker and payload characteristics. Upon internalization by an antigen-positive (Ag+) cell, the linker's properties determine the form in which the cytotoxic payload is released. For a significant bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell, diffuse into the tumor microenvironment, and subsequently enter and kill neighboring antigen-negative (Ag-) cells.

The Role of the Linker: A Comparative Analysis

The specified "this compound" ADC employs a non-cleavable maleimidocaproyl (MCC) linker. This type of linker is analogous to the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker found in the well-characterized ADC, Trastuzumab emtansine (T-DM1).

ADCs with Non-Cleavable MCC Linkers:

ADCs equipped with non-cleavable linkers like MCC undergo lysosomal degradation of the antibody component to release the payload. This process results in the cytotoxic agent (DM1) being attached to the linker and an amino acid residue (typically lysine) from the antibody. This complex, known as lysine-MCC-DM1, is highly charged and exhibits poor cell membrane permeability.[1][2] Consequently, the cytotoxic payload is largely retained within the target cell, leading to a minimal or negligible bystander effect.[3][4]

ADCs with Cleavable Linkers:

In contrast, ADCs with cleavable linkers, such as those sensitive to the lysosomal environment (e.g., pH-sensitive hydrazones or enzyme-cleavable dipeptides), release the payload in its original, unmodified, and often more membrane-permeable form.[5] Payloads like monomethyl auristatin E (MMAE) or the deruxtecan (B607063) derivative DXd, when released from cleavable linkers, can efficiently diffuse across cell membranes and induce potent bystander killing.[6][7]

Quantitative Data Comparison

Table 1: In Vitro Co-culture Bystander Assay Results

ADCLinker TypePayloadTarget Cell Line (Antigen-Positive)Bystander Cell Line (Antigen-Negative)% Viability of Bystander Cells (in co-culture)Reference
T-DM1 Non-cleavable (SMCC)DM1SK-BR-3 (HER2+)MCF7 (HER2-)No significant decrease[7]
T-DXd CleavableDXdSK-BR-3 (HER2+)MCF7 (HER2-)Significant decrease[7]
T-vc-MMAE Cleavable (vc)MMAEN87 (HER2+)GFP-MCF7 (HER2-)Significant decrease[1]

Table 2: Conditioned Medium Transfer Assay Results

Conditioned Medium fromADC Treatment of Donor CellsBystander Cell Line (Antigen-Negative)% Viability of Bystander CellsReference
SK-BR-3 (HER2+)T-DM1 MCF7 (HER2-)No significant decrease[7]
SK-BR-3 (HER2+)T-DXd MCF7 (HER2-)Significant decrease[7]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Bystander_Effect_Mechanism Mechanism of ADC Bystander Effect cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC (e.g., DM1-MCC) ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Linker Cleavage Lysosome_cleavable->Cleavage Payload_release_cleavable Permeable Payload Release Cleavage->Payload_release_cleavable Diffusion Payload Diffusion Payload_release_cleavable->Diffusion Bystander_killing Bystander Cell Killing Diffusion->Bystander_killing ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_release_non_cleavable Charged Payload-Metabolite Release Degradation->Payload_release_non_cleavable No_diffusion Minimal Diffusion Payload_release_non_cleavable->No_diffusion No_bystander_killing No Bystander Effect No_diffusion->No_bystander_killing

Caption: Comparative mechanism of bystander effect for ADCs.

CoCulture_Assay_Workflow In Vitro Co-Culture Bystander Assay Workflow start Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells Together treatment Treat with ADC at a Concentration that is Cytotoxic to Ag+ Cells but Sub-lethal to Ag- Cells in Monoculture start->treatment incubation Incubate for a Defined Period (e.g., 72-96 hours) treatment->incubation analysis Quantify the Viability of Fluorescent Ag- Cells incubation->analysis endpoint Determine Bystander Effect analysis->endpoint

Caption: Workflow for the in vitro co-culture bystander assay.

Conditioned_Medium_Assay_Workflow Conditioned Medium Transfer Assay Workflow start Culture and Treat Antigen-Positive (Ag+) 'Donor' Cells with ADC collect_medium Collect and Filter the Culture Supernatant (Conditioned Medium) start->collect_medium treat_bystander Add Conditioned Medium to 'Recipient' Antigen-Negative (Ag-) Cells collect_medium->treat_bystander incubation Incubate for a Defined Period (e.g., 48-72 hours) treat_bystander->incubation analysis Assess Viability of Recipient Ag- Cells incubation->analysis endpoint Determine Bystander Effect Mediated by Secreted Factors analysis->endpoint

Caption: Workflow for the conditioned medium transfer assay.

Experimental Protocols

In Vitro Co-culture Bystander Assay

Objective: To directly measure the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2)

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)

  • Complete cell culture medium

  • ADC of interest (e.g., this compound ADC)

  • Control ADC with known bystander effect (e.g., a vc-MMAE ADC)

  • ADC with known lack of bystander effect (e.g., T-DM1)

  • 96-well cell culture plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in a 96-well plate at a pre-determined ratio (e.g., 1:1, 1:3, 3:1). As controls, seed each cell line in monoculture. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Treat the co-cultures and monocultures with the ADCs or a vehicle control. The concentration range should be chosen such that the highest concentration is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for a period of 72 to 144 hours, depending on the cell doubling time and the ADC's mechanism of action.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the viability of the fluorescently labeled Ag- cell population using a viability dye (e.g., Propidium Iodide or DAPI).

    • High-Content Imaging: Stain the cells with a viability dye and image the plates. Quantify the number of viable and non-viable fluorescent Ag- cells.

  • Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture control, indicates a bystander effect.

Conditioned Medium Transfer Assay

Objective: To determine if the bystander effect is mediated by soluble factors (i.e., the released payload) secreted from the ADC-treated target cells.

Materials:

  • Antigen-positive (Ag+) "donor" cell line

  • Antigen-negative (Ag-) "recipient" cell line

  • Complete cell culture medium

  • ADCs of interest and controls

  • Cell culture flasks and plates

  • Centrifuge

  • 0.22 µm sterile filters

  • Cell viability assay kit (e.g., CellTiter-Glo® or MTT)

Procedure:

  • Preparation of Conditioned Medium: a. Seed the "donor" Ag+ cells in a culture flask and grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours. Include a vehicle-treated control. c. Collect the culture supernatant. d. Centrifuge the supernatant to pellet any detached cells and debris. e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."

  • Treatment of Recipient Cells: a. Seed the "recipient" Ag- cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated donor cells). c. Incubate for 48-72 hours.

  • Analysis: Assess the viability of the recipient cells using a standard cell viability assay.

  • Data Interpretation: A significant reduction in the viability of recipient cells treated with conditioned medium from ADC-treated donor cells, compared to those treated with medium from vehicle-treated cells, confirms that the bystander effect is mediated by a secreted, cell-permeable factor.

References

A Researcher's Guide to DM1-MCC-PEG3-Biotin Conjugation: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker-payload technology is paramount to therapeutic success. This guide provides a comprehensive quantitative analysis of DM1-MCC-PEG3-biotin conjugation efficiency, offering a comparative perspective for researchers, scientists, and drug development professionals. We delve into detailed experimental protocols, present comparative data, and visualize key processes to empower informed decisions in your ADC development pipeline.

Understanding the Components: A Synergistic Quartet

The this compound linker-payload is a sophisticated construct designed for targeted drug delivery. Each component plays a crucial role:

  • DM1 (Mertansine): A potent microtubule inhibitor that induces cytotoxic activity upon internalization into the target cell.

  • MCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that provides a stable covalent bond to the antibody, typically through reaction with lysine (B10760008) residues. This stability is crucial for minimizing off-target toxicity.

  • PEG3 (Polyethylene Glycol): A short polyethylene (B3416737) glycol spacer incorporated to enhance the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially lead to more favorable pharmacokinetic properties.[1][] The inclusion of a PEG linker can also influence the drug-to-antibody ratio (DAR) by mitigating the hydrophobicity of the payload, which might otherwise lead to aggregation during the conjugation process.[3][4]

  • Biotin (B1667282): A vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin. This functionality allows for a variety of applications, including two-step targeting strategies and versatile purification and detection methods.

Quantitative Comparison of Conjugation Efficiency

The efficiency of an ADC conjugation reaction is primarily assessed by the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. For lysine-conjugated ADCs like those utilizing the MCC linker, a heterogeneous mixture of species with varying DARs is typically produced.[5] An optimal DAR is crucial; a low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.

Linker-PayloadConjugation ChemistryTypical Average DARKey ConsiderationsReferences
SMCC-DM1 Lysine-reactive NHS ester2.9 - 3.5Standard non-cleavable linker, can be prone to aggregation with hydrophobic payloads.[6][7]
SM(PEG)n-DM1 Lysine-reactive NHS ester with PEG spacer3.0 - 4.0+PEG linker enhances hydrophilicity, potentially allowing for higher DARs with reduced aggregation. The length of the PEG chain can influence the final DAR.[3][8]
This compound Lysine-reactive NHS ester with PEG3 and BiotinExpected to be in the range of 3.0 - 4.0The PEG3 spacer is expected to provide hydrophilicity benefits similar to other PEGylated linkers. The biotin moiety adds functionality without significantly impacting the conjugation chemistry itself.Inferred from[3][8]
Site-Specific Conjugation (e.g., engineered cysteines) Thiol-reactive maleimidePrecisely controlled (e.g., 2 or 4)Produces a homogeneous ADC population with a uniform DAR, leading to improved batch-to-batch consistency and potentially a better therapeutic window.

Note: The achievable DAR is highly dependent on the specific antibody, reaction conditions (e.g., molar excess of the linker-payload, reaction time, temperature, and pH), and the analytical method used for its determination.

Experimental Protocols

Below are detailed methodologies for the conjugation of this compound to an antibody and the subsequent analysis of the conjugation efficiency.

Protocol 1: Lysine Conjugation of this compound to an Antibody

This protocol is a synthesized methodology based on established lysine conjugation procedures.[9][10][11][12]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).

  • This compound with an amine-reactive group (e.g., NHS ester).

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. The antibody concentration should typically be between 1-10 mg/mL.

  • Linker-Payload Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution of the linker-payload in anhydrous DMSO or DMF (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the linker-payload over the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for at least 2 hours with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching solution such as Tris-HCl to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS esters.

  • Purification:

    • Remove unconjugated this compound and other small molecules by either dialysis against PBS for 24-48 hours with multiple buffer changes or by using a desalting column according to the manufacturer's instructions.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR of ADCs by separating species with different levels of hydrophobicity.[5]

Materials and Equipment:

  • HIC column (e.g., Butyl or Phenyl phase).

  • HPLC system with a UV detector.

  • Buffer A: High salt concentration (e.g., 50 mM Sodium Phosphate, 2M NaCl, pH 7.0).

  • Buffer B: Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0, potentially with a low percentage of organic solvent like isopropanol).

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with Buffer A.

    • Inject the ADC sample.

    • Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Peaks corresponding to the unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs (DAR=1, DAR=2, etc.) due to their increased hydrophobicity.

    • Calculate the area of each peak.

    • The average DAR is calculated as a weighted average of the peak areas: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where 'i' represents each eluted peak.

Protocol 3: DAR Analysis by Mass Spectrometry (MS)

Intact mass analysis by LC-MS provides a precise measurement of the mass of the different ADC species, allowing for the determination of the DAR.[5]

Materials and Equipment:

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Reversed-phase or size-exclusion chromatography column suitable for protein analysis.

  • Mobile phases compatible with MS (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

Procedure:

  • Sample Preparation: The purified ADC may be analyzed directly or after deglycosylation to simplify the mass spectrum.

  • LC-MS Analysis:

    • Separate the ADC species using an appropriate LC method.

    • Acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.

    • The mass difference between consecutive peaks will correspond to the mass of the added linker-payload (this compound).

    • The relative abundance of each species can be used to calculate the average DAR.

Visualizing the Process

To better understand the experimental workflow and the factors influencing conjugation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Antibody Antibody in Amine-Free Buffer Conjugation Incubation (RT or 4°C) Antibody->Conjugation LinkerPayload This compound Stock Solution LinkerPayload->Conjugation Quenching Stop Reaction (Tris Buffer) Conjugation->Quenching Purification Purification (Dialysis/Desalting) Quenching->Purification HIC HIC Analysis Purification->HIC MS MS Analysis Purification->MS DAR DAR Calculation HIC->DAR MS->DAR

Caption: Experimental workflow for this compound conjugation and analysis.

logical_relationship cluster_components Linker-Payload Components cluster_conjugate Final ADC Properties cluster_outcomes Desired Outcomes DM1 DM1 (Cytotoxic Payload) ADC This compound-Antibody Conjugate DM1->ADC provides MCC MCC (Stable Linker) MCC->ADC attaches PEG3 PEG3 (Hydrophilic Spacer) PEG3->ADC improves solubility of Biotin Biotin (Targeting/Purification) Biotin->ADC adds functionality to Potency High Potency ADC->Potency Stability In vivo Stability ADC->Stability PK Favorable PK ADC->PK Targeting Specific Targeting ADC->Targeting

Caption: Logical relationship of this compound components and their contribution to the final ADC.

By understanding the quantitative aspects and experimental nuances of this compound conjugation, researchers can better optimize their ADC development process, leading to more effective and safer cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of DM1-MCC-PEG3-biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of DM1-MCC-PEG3-biotin. It is imperative to consult the official Safety Data Sheet (SDS) from the manufacturer and adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling highly potent cytotoxic compounds.

This compound is an antibody-drug conjugate (ADC) component containing the highly potent cytotoxic maytansinoid, DM1. Due to the cytotoxic nature of DM1, all waste generated during the handling and use of this compound must be treated as hazardous cytotoxic waste.[1][2][3] The biotin (B1667282) and PEG components do not diminish the high toxicity of the DM1 moiety. Therefore, stringent disposal procedures are necessary to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is crucial to be familiar with the hazards associated with this compound. The primary hazard is the high cytotoxicity of the DM1 payload.[4]

Personal Protective Equipment (PPE): A comprehensive approach to safety includes the mandatory use of appropriate PPE. This includes, but is not limited to, double gloving, a disposable gown, and safety glasses. All PPE that comes into contact with this compound is considered contaminated and must be disposed of as cytotoxic waste.[5]

Summary of Hazard and Exposure Data

Data PointValueSource
Compound Class Maytansinoid ADC component[4]
Primary Hazard Highly Cytotoxic[1][2][3]
Occupational Exposure Limit (OEL) for similar ADCs < 0.1 µg/m³[4]
Disposal Method Incineration[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound and associated waste is a critical final step in the experimental workflow. The overarching principle is the segregation and containment of all cytotoxic waste.

Waste Segregation and Collection
  • Solid Waste:

    • Place all contaminated solid waste directly into a designated, leak-proof, and puncture-resistant hazardous waste container.[5] This container must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.

    • Contaminated solid waste includes:

      • Unused or expired this compound powder.

      • Contaminated PPE (gloves, gowns, shoe covers, etc.).[6]

      • Disposable labware (pipette tips, microfuge tubes, weigh boats, etc.).

      • Contaminated wipes and absorbent materials used for cleaning spills.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the full chemical name.

    • This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.

    • Do not dispose of any liquid waste containing this compound down the drain.[2]

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glass Pasteur pipettes, must be disposed of in a designated cytotoxic sharps container.[5][6] This container should be yellow with a purple lid or as designated by your institution for cytotoxic sharps.[2]

Chemical Inactivation (When Permissible and Validated)

Caution: Chemical inactivation of maytansinoids should not be attempted without a specifically validated and approved protocol from your institution's environmental health and safety (EHS) department. Improper chemical treatment can be ineffective and may generate other hazardous compounds. The recommended and safest method of disposal for cytotoxic waste is incineration.[1]

Storage of Cytotoxic Waste
  • Store all cytotoxic waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Final Disposal
  • Arrange for the pickup and disposal of the cytotoxic waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required waste manifests and documentation are completed accurately.

Spill Response

In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill response procedures for highly potent compounds. Small spills should be cleaned by trained personnel using a chemotherapy spill kit. All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]

Logical Workflow for this compound Disposal

A Waste Generation (Solid, Liquid, Sharps) B Segregate at Point of Use A->B C Solid Cytotoxic Waste (PPE, Labware, etc.) B->C D Liquid Cytotoxic Waste (Solutions, Rinsates) B->D E Cytotoxic Sharps Waste (Needles, Glassware) B->E F Place in Labeled, Leak-Proof Container C->F G Place in Labeled, Shatter-Resistant Container D->G H Place in Labeled, Puncture-Resistant Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Professional Disposal (Incineration) I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.